3-(thiophen-2-yl)furan-2,5-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylfuran-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOCEZUVWHKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-(Thiophen-2-yl)furan-2,5-dione
This technical guide provides a comprehensive overview of the synthesis, and potential properties of 3-(thiophen-2-yl)furan-2,5-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a plausible synthetic route and predicted biological activities based on structurally related compounds.
Introduction
This compound, also known as 3-(2-thienyl)maleic anhydride, belongs to a class of compounds containing both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Similarly, furan-2,5-dione derivatives have been investigated for their biological effects, including anti-inflammatory and enzyme inhibitory activities[4][5]. The combination of these two heterocyclic rings in one molecule makes this compound a promising candidate for further investigation in drug discovery and materials science.
Synthesis
A plausible and efficient method for the synthesis of this compound is the Stobbe condensation . This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base[5][6].
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from thiophene-2-carbaldehyde and dimethyl succinate.
Step 1: Stobbe Condensation. Thiophene-2-carbaldehyde is condensed with dimethyl succinate using a strong base such as potassium t-butoxide or sodium hydride. This reaction yields predominantly the trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid[7].
Step 2: Cyclization (Anhydride Formation). The resulting but-3-enoic acid derivative is then cyclized to form the furan-2,5-dione ring. This can be achieved by heating with a dehydrating agent like acetic anhydride in the presence of sodium acetate[7].
Experimental Protocol (General Procedure)
Step 1: Synthesis of trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic acid A solution of thiophene-2-carbaldehyde (1 equivalent) and dimethyl succinate (1.2 equivalents) in dry t-butanol is added dropwise to a stirred solution of potassium t-butoxide (1.2 equivalents) in dry t-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched with water and acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography[7].
Step 2: Synthesis of this compound The purified trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid (1 equivalent) is refluxed in a mixture of acetic anhydride (5-10 equivalents) and anhydrous sodium acetate (0.5 equivalents) for several hours. The progress of the reaction is monitored by TLC. After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent[7].
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 339016-64-7 | |
| Molecular Formula | C₈H₄O₃S | |
| Molecular Weight | 180.18 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Predicted to be a solid at room temperature | |
| Melting Point | 126-128 °C | |
| Solubility | Predicted to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | |
| ¹H NMR (predicted) | Signals for the thiophene protons are expected in the aromatic region (δ 7.0-8.0 ppm). A signal for the furan proton is also expected. | [1] |
| ¹³C NMR (predicted) | Carbonyl carbons of the furan-2,5-dione ring are expected to appear downfield (δ > 160 ppm). Signals for the thiophene and furan ring carbons are also expected. | [1] |
| FT-IR (predicted) | Characteristic strong absorption bands for the anhydride C=O stretching vibrations are expected around 1750-1850 cm⁻¹. C=C stretching bands for the aromatic rings are also anticipated. | [8][9] |
| Mass Spectrometry (predicted) | The molecular ion peak (M⁺) is expected at m/z 180. | [1] |
Potential Biological Activities and Signaling Pathways
Based on the known biological activities of thiophene and furan-2,5-dione derivatives, this compound is a promising candidate for various biological applications, particularly in the areas of cancer and inflammation.
Potential Anticancer Activity
Thiophene derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines[10][11][12]. The proposed mechanism of action often involves the induction of apoptosis through various cellular pathways[12].
Experimental Protocol: Cytotoxicity Assay (MTT Assay) [10]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the formation of formazan crystals by viable cells. The formazan is then solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Potential Anti-inflammatory Activity
Furan-2,5-dione derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators[4][5][13]. This is often achieved through the modulation of key inflammatory signaling pathways.
Experimental Protocol: Measurement of Inflammatory Mediators [5]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).
-
Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
-
Sample Collection: After a specific incubation time, the cell culture supernatant is collected.
-
Quantification of Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory molecules (e.g., nitric oxide, prostaglandins) in the supernatant are quantified using specific assays like ELISA (Enzyme-Linked Immunosorbent Assay) or Griess assay (for nitric oxide).
-
Data Analysis: The inhibitory effect of the compound on the production of these mediators is calculated and compared to the stimulated, untreated control.
Potential Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some furan-2,5-dione derivatives have been found to inhibit the activation of NF-κB[5][14]. This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits (p65/p50).
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also critical in regulating inflammation and cellular responses to stress. Chalcone derivatives containing a thiophene ring have been shown to inhibit the phosphorylation of key MAPK proteins like Akt, which is upstream of AP-1 activation[15].
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry, drawing from the well-established biological activities of its constituent thiophene and furan-2,5-dione moieties. While direct experimental data on its synthesis and biological properties are scarce, this guide has outlined a plausible synthetic route via the Stobbe condensation and has predicted its potential anticancer and anti-inflammatory activities based on structurally related compounds.
Future research should focus on the practical synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluations, including cytotoxicity screening against a panel of cancer cell lines and investigation of its anti-inflammatory effects and the underlying molecular mechanisms, are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. sciforum.net [sciforum.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Thiophen-2-yl)furan-2,5-dione: Synthesis, Structure, and Potential as a Neurological Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Thiophen-2-yl)furan-2,5-dione, a heterocyclic compound incorporating both thiophene and maleic anhydride moieties, presents a scaffold of significant interest for medicinal chemistry and drug development. Its structural similarity to known anticonvulsant agents suggests potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and plausible mechanisms of action of this compound, with a focus on its potential as a modulator of ion channel activity. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics for epilepsy and related neurological conditions.
Chemical Structure and Properties
This compound is characterized by a central furan-2,5-dione ring, also known as a maleic anhydride ring, substituted at the 3-position with a thiophen-2-yl group. The planar, aromatic nature of the thiophene ring, coupled with the reactive anhydride functionality, bestows upon the molecule unique physicochemical properties that are critical for its biological activity and potential for further chemical modification.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-(Thiophen-2-yl)maleic anhydride | |
| Molecular Formula | C₈H₄O₃S | |
| Molecular Weight | 180.18 g/mol | |
| CAS Number | 339016-64-7 | |
| Appearance | Solid | |
| Melting Point | 126-128 °C |
Synthesis of this compound and Derivatives
The synthesis of 3-substituted furan-2,5-diones can be achieved through several synthetic routes. One of the most prominent methods is the Stobbe condensation, which involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2][3][4][5]
General Experimental Protocol: Stobbe Condensation
The following protocol describes a general procedure for the Stobbe condensation, which can be adapted for the synthesis of this compound.
Materials:
-
Thiophene-2-carboxaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
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Toluene (anhydrous)
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Hydrochloric acid (concentrated)
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Acetic anhydride
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Sodium acetate (anhydrous)
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Diethyl ether
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Magnesium sulfate (anhydrous)
Procedure:
-
A solution of thiophene-2-carboxaldehyde and diethyl succinate in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) to allow for the condensation to proceed.
-
The reaction is then quenched by the addition of water and acidified with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude half-ester.
-
The crude half-ester is then refluxed with a mixture of acetic anhydride and anhydrous sodium acetate to effect cyclization to the corresponding anhydride.
-
After cooling, the reaction mixture is poured into water and stirred to hydrolyze any excess acetic anhydride.
-
The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Potential Mechanism of Action: Ion Channel Modulation
The structural analogy of the furan-2,5-dione core to the succinimide ring, a key pharmacophore in several established anticonvulsant drugs, strongly suggests that this compound may exert its biological effects through the modulation of ion channels in the central nervous system.[6][7][8]
Inhibition of T-Type Calcium Channels
Succinimide anticonvulsants, such as ethosuximide, are known to act by inhibiting low-voltage-activated (T-type) calcium channels.[6] These channels play a crucial role in the rhythmic electrical activity of the thalamus, and their over-activity is implicated in the generation of absence seizures.[9] It is hypothesized that the furan-2,5-dione ring of this compound can mimic the succinimide structure, allowing it to bind to and block T-type calcium channels, thereby reducing neuronal hyperexcitability.
Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels (VGSCs).[10][11] These channels are responsible for the initiation and propagation of action potentials.[12][13] By binding to VGSCs, drugs can stabilize the inactivated state of the channel, making neurons less likely to fire at high frequencies, a hallmark of seizure activity. Given that derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been shown to interact with neuronal voltage-sensitive sodium channels, it is plausible that this compound shares this mechanism of action.
Below is a conceptual diagram illustrating the potential interaction of this compound with a voltage-gated sodium channel.
Caption: Potential mechanism of this compound via ion channel inhibition.
Quantitative Data on Related Compounds
| Compound | Biological Activity | Assay | Value | Reference |
| 3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 33) | Antiseizure | Maximal Electroshock (MES) | ED₅₀ = 27.4 mg/kg | |
| 3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 33) | Antiseizure | 6 Hz seizure model (32 mA) | ED₅₀ = 30.8 mg/kg | |
| Thiophene-chalcone hybrid (Compound 7g) | Anticancer | A549 cell line (lung carcinoma) | IC₅₀ = 27.7 µg/ml | [8][13] |
| Thiophene-chalcone hybrid (Compound 7g) | Anticancer | HepG2 cell line (hepatocellular carcinoma) | IC₅₀ = 26.6 µg/ml | [8][13] |
| Furan/Thiophene-based CXCR4 inhibitor | Anti-inflammatory | Carrageenan-induced inflammation | Reduction in inflammation comparable to WZ811 (40%) | [14] |
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential anticonvulsant and cytotoxic activities of this compound, based on methodologies used for similar compounds.
Anticonvulsant Activity Assessment (In Vivo)
Maximal Electroshock (MES) Test:
-
The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection, at various doses.
-
A control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), a brief electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic extension is determined as the ED₅₀.
6 Hz Seizure Test:
-
Similar to the MES test, the compound is administered to mice at various doses.
-
After a set time, a low-frequency (6 Hz) electrical stimulus of a specific current (e.g., 32 mA) is delivered through corneal electrodes.
-
The animals are observed for seizure activity (e.g., stun, forelimb clonus, twitching).
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Cytotoxicity Assay (In Vitro)
MTT Assay:
-
Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
The workflow for in vitro cytotoxicity screening is depicted below.
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly for neurological disorders such as epilepsy. Its structural relationship to known anticonvulsants suggests a likely mechanism of action involving the modulation of neuronal ion channels. Further research is warranted to elucidate the precise molecular targets and to optimize the structure for improved efficacy and safety. Future studies should focus on:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its efficacy in various seizure models and to identify its specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that enhance potency and selectivity.
-
Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.
This technical guide provides a solid foundation for initiating and advancing research into the therapeutic potential of this compound and its derivatives.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 12. Sodium channel - Wikipedia [en.wikipedia.org]
- 13. What are voltage-gated sodium ion channels? [metrionbiosciences.com]
- 14. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(thiophen-2-yl)furan-2,5-dione CAS number
An In-depth Technical Guide to 3-(thiophen-2-yl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data, outlines potential synthetic approaches, and proposes a general workflow for biological evaluation, tailored for professionals in research and drug development.
Compound Identification and Properties
This compound is a bifunctional molecule incorporating both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. The presence of these two rings suggests potential for diverse chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 339016-64-7 | [1][2] |
| Molecular Formula | C8H4O3S | [1] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| IUPAC Name | 3-(2-thienyl)-2,5-furandione | [1][2] |
| Melting Point | 126 - 128 °C | [1][2] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| InChI Key | XTAOCEZUVWHKEH-UHFFFAOYSA-N | [1] |
Potential Synthesis and Experimental Protocols
While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, its structure suggests plausible synthetic routes based on established heterocyclic chemistry. The following are generalized experimental protocols that could be adapted for its synthesis.
General Synthetic Strategy: Paal-Knorr Thiophene Synthesis and Subsequent Annulation
A plausible approach involves the synthesis of a substituted thiophene precursor followed by the construction of the furan-2,5-dione ring. The Paal-Knorr thiophene synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3][4]
Step 1: Synthesis of a Thiophene Precursor (Illustrative)
This protocol outlines the general synthesis of a thiophene ring which can be further functionalized.
-
Reaction: Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent).[3][4]
-
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in an inert solvent (e.g., toluene or xylene).
-
Add the sulfurizing agent portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully adding it to a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Annulation to form the Furan-2,5-dione Ring
The furan-2,5-dione ring is a maleic anhydride derivative. A potential, though challenging, route could involve a Diels-Alder reaction with a suitable diene followed by subsequent oxidation, or the cyclization of a functionalized thiophene bearing appropriate carboxylic acid groups.
Biological Context and Screening
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7] The furan-2,5-dione moiety is also a feature in various biologically active molecules. The combination of these two pharmacophores in this compound makes it a candidate for biological screening.
Proposed Biological Screening Workflow
Given the known activities of related compounds, a logical workflow for assessing the biological potential of this compound would involve a tiered screening approach.
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Potential Synthetic Pathway Visualization
The following diagram illustrates a conceptual synthetic pathway for this compound, highlighting key transformations.
Caption: A conceptual synthetic pathway for this compound.
References
- 1. 3-(thiophen-2-yl)-2,5-dihydrofuran-2,5-dione | 339016-64-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scribd.com [scribd.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Thiophene-Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-furan compounds, a class of heterocyclic structures containing both a thiophene and a furan ring, have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Their unique electronic and structural properties, arising from the combination of the electron-rich furan and the polarizable thiophene, have led to the exploration of these compounds as novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of thiophene-furan compounds, with a focus on their applications in drug development.
Historical Perspective and Discovery
The individual histories of thiophene and furan date back to the 19th century. Thiophene was famously discovered in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] Furan was also known during this period, with early syntheses being developed from natural products.
While the precise moment of the first synthesis of a simple linked thiophene-furan compound is not definitively documented in readily available literature, early explorations into the chemistry of linked and fused heterocyclic systems likely occurred in the mid-20th century. A notable early publication in this area is a 1971 article by Wynberg et al. titled "Thienylfurans," which suggests that the synthesis and study of these hybrid compounds were of interest to chemists at that time.[2] The development of more advanced synthetic methodologies, particularly cross-coupling reactions in the latter half of the 20th century, significantly accelerated the ability to create a diverse range of thiophene-furan structures, including oligomers and polymers.
Core Synthetic Methodologies
The synthesis of thiophene-furan compounds can be broadly categorized into two approaches: the construction of the heterocyclic rings from acyclic precursors and the coupling of pre-formed thiophene and furan moieties.
Classical Ring-Forming Reactions
Several classical named reactions are instrumental in the synthesis of the individual thiophene and furan rings, which can then be functionalized for coupling.
Paal-Knorr Synthesis: This versatile reaction, first reported in 1884, involves the cyclization of 1,4-dicarbonyl compounds to form furans, thiophenes, or pyrroles.[3][4] For furan synthesis, an acid catalyst is used to promote dehydration.[5][6] For thiophene synthesis, a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent is employed.[7][8]
Gewald Aminothiophene Synthesis: This multicomponent reaction, discovered by Karl Gewald in the 1960s, provides a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][9]
Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with acetylenic compounds to produce substituted thiophenes.
Modern Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of bi- and poly-aromatic systems, including thiophene-furan compounds.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[10] It is a powerful and widely used method for constructing C-C bonds between aromatic rings and has been successfully applied to the synthesis of mixed thiophene-furan oligomers.[11][12]
Quantitative Data Summary
The physical and spectroscopic properties of thiophene-furan compounds vary depending on their specific structure (linked, fused, or oligomeric) and substitution patterns.
Physical Properties of Representative Thiophene-Furan Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |
| 2-(2-Thienyl)furan | Linked | C₈H₆OS | 150.20 | 209 | 1.192 | 1.6210 | 27521-80-8[13] |
| 2,2'-Bifuran | Linked | C₈H₆O₂ | 134.13 | - | - | - | 5905-00-0[14][15] |
| 2,5-Di(2'-thienyl)furan | Linked | C₁₂H₈OS₂ | 232.33 | - | - | - | 88089-34-3 |
| Furo[2,3-b]furan | Fused | C₆H₄O₂ | 108.09 | - | - | - | - |
| Furo[3,2-b]thiophene | Fused | C₆H₄OS | 124.16 | - | - | - | - |
Spectroscopic Data
The spectroscopic characterization of thiophene-furan compounds is crucial for confirming their structure and understanding their electronic properties.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
-
UV-Visible Spectroscopy: Reveals information about the electronic transitions within the molecule, which is particularly important for understanding the optical properties of oligomers and polymers.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocols
General Procedure for Stille Coupling of Thiophene and Furan Derivatives
The following is a generalized protocol for the synthesis of a linked thiophene-furan compound via Stille coupling. Specific reaction conditions may vary depending on the substrates.
Materials:
-
Halo-substituted furan (e.g., 2-bromofuran)
-
Stannyl-substituted thiophene (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-substituted furan, the stannyl-substituted thiophene, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (to remove tin byproducts).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-furan compound.
Biological Significance and Drug Development
Thiophene-furan scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[16]
Inhibition of Signaling Pathways in Cancer
Several studies have highlighted the potential of thiophene-furan derivatives as anticancer agents that target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
AKT Signaling Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Fused thiophene derivatives have been shown to act as dual inhibitors of VEGFR-2 and AKT, leading to cell cycle arrest and apoptosis in cancer cells.[13][17] Some pyrazole-thiophene derivatives have also been identified as potent and orally active AKT inhibitors.[18][19]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses.[20][21] Thiophene-based compounds have been designed as inhibitors of p38α MAPK, a key kinase in this pathway, with potential applications in treating inflammatory diseases and cancer.[22][23] A novel thiophene derivative has been shown to induce apoptosis in cancer cells by modulating both the AKT and MAPK pathways.[3]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Thiophene-furan compounds often exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, certain fused thiophene derivatives have been observed to cause an accumulation of cells in the S phase or G1/S phase of the cell cycle, ultimately leading to programmed cell death.[13][24]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/AKT signaling pathway by a thiophene-furan compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by a thiophene-furan compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a thiophene-furan compound via Stille coupling.
Conclusion
The field of thiophene-furan chemistry has evolved significantly from its early beginnings, driven by advancements in synthetic organic chemistry and a growing appreciation for the unique properties of these hybrid heterocyclic systems. Their rich chemical diversity and broad range of biological activities, particularly in the context of cancer therapy, have established them as a promising area for future drug discovery and development. The continued exploration of novel synthetic routes and the elucidation of their detailed mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 14. 2,2'-Bifuran synthesis - chemicalbook [chemicalbook.com]
- 15. 2,2'-Bifuran | 5905-00-0 | FAA90500 | Biosynth [biosynth.com]
- 16. scbt.com [scbt.com]
- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 21. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(Thiophen-2-yl)furan-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-(thiophen-2-yl)furan-2,5-dione, also known as 2-thienylmaleic anhydride. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the proposed synthesis and the analytical techniques required for characterization are presented. Furthermore, this guide includes visualizations of the proposed synthetic pathway and a representative biological signaling pathway where thiophene-containing molecules are known to be active, offering context for potential applications in drug discovery.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Similarly, the maleic anhydride moiety is a versatile building block in organic synthesis, known for its reactivity and ability to participate in various cycloaddition and nucleophilic addition reactions. The conjugation of these two entities in this compound presents a molecule with significant potential for the development of novel therapeutic agents and functional materials. This guide aims to provide a foundational resource for researchers interested in the synthesis and characterization of this compound.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not currently available in published literature, the following tables summarize the expected spectroscopic data based on the known values for thiophene, maleic anhydride, and their substituted derivatives.
Predicted ¹H NMR Data
The expected proton NMR spectrum would show signals corresponding to the protons on the thiophene ring and the vinylic proton on the furan-2,5-dione ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' (Thiophene) | 7.20 - 7.40 | Doublet of doublets | J = 3.5, 1.5 Hz |
| H-3' (Thiophene) | 7.60 - 7.80 | Doublet of doublets | J = 5.0, 1.5 Hz |
| H-5' (Thiophene) | 7.80 - 8.00 | Doublet of doublets | J = 5.0, 3.5 Hz |
| H-4 (Furan-dione) | 6.50 - 6.70 | Singlet | N/A |
Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃ and are relative to TMS (Tetramethylsilane).
Predicted ¹³C NMR Data
The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the carbons of the thiophene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 (Carbonyls) | 165.0 - 170.0 |
| C-3 | 135.0 - 140.0 |
| C-4 | 130.0 - 135.0 |
| C-2' (Thiophene) | 130.0 - 135.0 |
| C-3' (Thiophene) | 128.0 - 132.0 |
| C-4' (Thiophene) | 127.0 - 130.0 |
| C-5' (Thiophene) | 132.0 - 136.0 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the anhydride and aromatic functionalities.[1][2][3]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (Anhydride, symmetric) | 1840 - 1860 | Strong |
| C=O stretch (Anhydride, asymmetric) | 1770 - 1790 | Strong |
| C=C stretch (Aromatic/Olefinic) | 1600 - 1650 | Medium |
| C-O-C stretch (Anhydride) | 1200 - 1300 | Strong |
| C-H stretch (Aromatic) | 3050 - 3150 | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₄O₃S |
| Molecular Weight | 180.18 g/mol |
| Expected [M]⁺ Peak (m/z) | 180 |
| Major Fragmentation Peaks (m/z) | 152 ([M-CO]⁺), 124 ([M-2CO]⁺), 111 ([C₄H₃S-CO]⁺), 83 ([C₄H₃S]⁺) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the Stobbe condensation of diethyl succinate with 2-acetylthiophene, followed by hydrolysis and cyclization/dehydration.
Step 1: Stobbe Condensation
-
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add a mixture of 2-acetylthiophene (1 equivalent) and diethyl succinate (1.2 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify with dilute hydrochloric acid to precipitate the half-ester.
-
Filter the precipitate, wash with water, and dry.
Step 2: Hydrolysis and Cyclization
-
Reflux the crude half-ester with an excess of a 1:1 mixture of concentrated hydrochloric acid and acetic acid for 4 hours.
-
Cool the solution and extract the product with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude 3-(thiophen-2-yl)itaconic acid is then heated with acetyl chloride or acetic anhydride to effect cyclization to the desired this compound.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent and TMS as an internal standard.
-
IR Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using either electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the molecular weight and elemental composition.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Representative Signaling Pathway for Thiophene Derivatives
Many thiophene-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The following diagram illustrates a simplified generic kinase signaling pathway that can be a target for such compounds.
Caption: Inhibition of a generic MAP kinase signaling pathway.
Conclusion
While this compound remains a molecule with largely unexplored potential, this technical guide provides a solid starting point for its synthesis and characterization. The predicted spectroscopic data, based on sound chemical principles and data from related structures, offer a reliable reference for experimental verification. The outlined synthetic protocol and analytical methods provide a clear roadmap for its preparation and identification. The visualization of its synthesis and a relevant biological pathway highlights its potential for further investigation, particularly in the realm of medicinal chemistry and materials science. This document is intended to catalyze further research into this promising compound and its derivatives.
References
The Core of Modern Drug Discovery: An In-depth Technical Guide to Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role as a privileged scaffold in a multitude of approved therapeutics. This technical guide provides a comprehensive overview of the essential physical and chemical properties of thiophene derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with key biological signaling pathways.
Physicochemical Properties of Thiophene Derivatives
The physicochemical properties of thiophene derivatives are pivotal to their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, solubility, and pKa, are significantly influenced by the nature and position of substituents on the thiophene ring.
Physical Properties
Thiophene itself is a colorless liquid with a benzene-like odor. Its physical properties, along with those of several key derivatives, are summarized in the table below. The introduction of various functional groups can drastically alter these properties, impacting formulation and delivery strategies in drug development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Thiophene | C₄H₄S | 84.14 | -38 | 84 | Insoluble in water; soluble in ethanol, ether, benzene |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 9-11 | 214 | Slightly soluble in water; soluble in organic solvents |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 128-132 | 260 | Slightly soluble in cold water; soluble in hot water, alcohol, ether |
| 2-Aminothiophene | C₄H₅NS | 99.16 | 12-13 | 198-200 | Insoluble in water; soluble in organic solvents |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 149-151 | Insoluble in water; soluble in organic solvents |
| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | -6 to -4 | 210-212 | Insoluble in water; soluble in organic solvents |
Chemical Properties and Reactivity
Thiophene is an aromatic compound, exhibiting greater reactivity towards electrophilic substitution than benzene. Substitution predominantly occurs at the C2 and C5 positions. The sulfur atom's lone pair electrons participate in the aromatic sextet, influencing the ring's electronic distribution. Thiophene can be readily halogenated, sulfonated, and acylated.
Biological Activities of Thiophene Derivatives
The versatility of the thiophene scaffold has led to the development of derivatives with a broad spectrum of biological activities. These compounds have been successfully developed into drugs for various therapeutic areas.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant potential as antimicrobial agents. The table below summarizes the in vitro activity of selected thiophene derivatives against various pathogens.
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | |
| 2-chloro-3,5-dinitrothiophene | E. coli | High Activity | |
| 2-bromo-3,5-dinitrothiophene | E. coli | High Activity |
Anticancer Activity
A significant area of research focuses on the anticancer properties of thiophene derivatives. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization and protein kinases.
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Potent Activity | |
| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | |
| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | |
| SB-200 | MCF-7 (Breast cancer) | <30 | |
| SB-83 | MCF-7 (Breast cancer) | <30 |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and characterization of thiophene derivatives.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.
Materials:
-
Ketone or aldehyde
-
α-Cyanoester (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine, diethylamine, triethylamine)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
Procedure:
-
To a stirred solution of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add the base (0.1-0.5 eq).
-
Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for the appropriate time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of newly synthesized thiophene derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons. Thiophene protons typically resonate in the aromatic region (δ 6.5-8.0 ppm).
-
¹³C NMR: Reveals the number and types of carbon atoms. Thiophene carbons typically appear in the range of δ 120-145 ppm.
-
Experimental Conditions: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key absorptions for thiophene derivatives include C-H stretching (aromatic, ~3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-S stretching. The presence of other functional groups (e.g., C=O, N-H, C≡N) will give rise to their characteristic absorption bands.
-
Experimental Conditions: Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and elemental composition of the compound. The fragmentation pattern can provide valuable structural information.
-
Experimental Conditions: Mass spectra are typically obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Signaling Pathways and Mechanisms of Action
Understanding how thiophene derivatives interact with biological systems is crucial for rational drug design. This section visualizes key signaling pathways targeted by these compounds.
Cyclooxygenase (COX) Inhibition Pathway
Many thiophene-based anti-inflammatory drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiophene derivatives.
Tubulin Polymerization Inhibition
Certain anticancer thiophene derivatives function by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Disruption of tubulin polymerization by anticancer thiophene derivatives.
Kinase Inhibition Signaling Cascade
Thiophene derivatives can act as potent inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking downstream signaling pathways essential for cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by thiophene derivatives.
This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The remarkable versatility of the thiophene scaffold, coupled with a deep understanding of its chemical biology, will undoubtedly continue to fuel innovation in medicine for years to come.
A Technical Guide to Substituted Furan-2,5-diones: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted furan-2,5-diones, a class of heterocyclic compounds built upon the maleic anhydride framework, have garnered significant attention in medicinal chemistry. Their rigid structure and reactive nature make them valuable synthons for creating complex molecules and potent scaffolds for developing novel therapeutic agents. This technical guide provides a comprehensive literature review of their synthesis, key chemical reactions, and diverse biological activities, with a focus on their potential in drug discovery.
Synthesis of Substituted Furan-2,5-diones
The synthesis of the furan-2,5-dione core and its derivatives can be achieved through several methods, primarily involving the cyclization and dehydration of 1,4-dicarbonyl compounds or the oxidation of corresponding furans.
One of the most fundamental methods for creating substituted furan rings is the Paal-Knorr synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield the corresponding furan.[1][2] While broadly applicable to furan synthesis, specific adaptation is required for the dione oxidation state.
A more direct route involves the oxidation of substituted furans or furfurals. For instance, furan-2,5-dicarboxylic acid (FDCA), a key derivative, can be synthesized in one step from furan-2-carboxylic acid using carbon dioxide under strongly basic conditions with reagents like LDA or n-butyllithium.[3][4]
Another notable synthetic approach is the reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones, which yields bis-2(5H)-furanone derivatives in a one-step, transition-metal-free reaction.[5]
Experimental Protocol: One-Step Synthesis of Furan-2,5-dicarboxylic acid (FDCA)[4]
-
To a solution of furan-2-carboxylic acid in dry THF at -78 °C, add a solution of Lithium Diisopropylamide (LDA).
-
Stir the mixture at this temperature for a specified duration to ensure complete deprotonation.
-
Bubble carbon dioxide gas through the reaction mixture.
-
After the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up and extract the lithium furan-2,5-dicarboxylate salt.
-
Acidify the aqueous solution with 2N HCl at 0 °C to precipitate the furan-2,5-dicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry to yield FDCA.
Chemical Reactivity: Cycloaddition Reactions
The furan ring, despite its aromatic character, can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction.[6][7] This reactivity allows for the construction of complex polycyclic and oxabicycloheptane structures, which are valuable intermediates in organic synthesis.[6]
Substituted furan-2,5-diones and their related furanone isomers readily participate in these reactions. For example, 5-substituted-furan-2(3H)-ones can be activated by an organocatalytic Brønsted base to generate dienolates, which then act as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene.[8] This highlights the versatility of the furanone scaffold in constructing complex, biologically relevant polycyclic systems.[8]
Diagram: General Workflow for Synthesis and Cycloaddition
Caption: General workflow for the synthesis and subsequent cycloaddition of furan-2,5-diones.
Biological Activities and Therapeutic Potential
Substituted furan-2,5-diones and related furanones exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. Key areas of activity include anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Certain furan-2,5-dione derivatives have demonstrated potent anti-inflammatory effects. A notable example is 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which exhibits a dual mechanism of action. BPD directly inhibits cyclooxygenase-2 (COX-2) activity, reducing the production of prostaglandin E₂ (PGE₂).[9] Furthermore, it suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes, including COX-2, iNOS, TNF-α, IL-6, and IL-1β, by inactivating the NF-κB signaling pathway.[9] This inactivation is achieved by inhibiting the phosphorylation of TAK1 and IκB kinase (IKK), which prevents the nuclear translocation of NF-κB.[9]
Other furan derivatives have also been evaluated as inhibitors of COX-1 and COX-2 enzymes.[10]
Diagram: Anti-inflammatory Signaling Pathway of BPD
Caption: BPD inhibits inflammation via dual suppression of the NF-κB pathway and COX-2 enzyme activity.
Anticancer Activity
The furanone scaffold is a recurring motif in compounds with significant anticancer properties.[11] Bis-2(5H)-furanone derivatives, for example, have been evaluated for their antitumor activities against various cancer cell lines.[5] Compound 4e from one such study showed significant inhibitory activity against C6 glioma cells with an IC₅₀ value of 12.1 μM.[5] The proposed mechanism involves the arrest of the cell cycle at the S-phase and significant interaction with DNA, suggesting that DNA may be a potential target.[5]
Other studies have reported the cytotoxic activity of 2,5-dihydrofuran derivatives against human colon carcinoma (SW480), lung adenocarcinoma (A-549), and cervical carcinoma (HeLa) cells.[12] The anticancer mechanism can also involve the induction of apoptosis through caspase-dependent pathways and cell cycle arrest at the G2/M phase.[13][14]
Other Biological Activities
-
Antimicrobial Activity: Furanone derivatives have been studied for their ability to inhibit bacterial growth and, notably, to prevent the formation of biofilms by pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis.[15]
-
α-Glucosidase Inhibition: 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole moiety have been identified as potent α-glucosidase inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range, making them potential candidates for anti-diabetic drugs.[11]
-
P-glycoprotein (P-gp) Inhibition: Certain 2,5-disubstituted furan derivatives can inhibit P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer cells. This activity can restore the efficacy of conventional chemotherapeutic agents like doxorubicin in resistant cell lines.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for various substituted furan-2,5-dione and related furanone derivatives from the cited literature.
Table 1: Anticancer Activity of Furanone Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (μM) | Reference |
| 4e (bis-2(5H)-furanone) | C6 (glioma) | IC₅₀ | 12.1 | [5] |
| 5m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 0.89 ± 0.11 | [16] |
| 4m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 5.48 | [16] |
| 3m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 6.82 | [16] |
Table 2: α-Glucosidase and β-Glucuronidase (EcGUS) Inhibition
| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |
| 9 | α-Glucosidase | 0.186 | [11] |
| 15 | α-Glucosidase | 0.223 | [11] |
| 26 | EcGUS | 0.082 | [11] |
| 8 | EcGUS | 0.148 | [11] |
Table 3: Antimicrobial Activity of 2(5H)-Furanone Sulfones
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 26 (Sulfone) | Staphylococcus aureus | 8 | [15] |
| 26 (Sulfone) | Bacillus subtilis | 8 | [15] |
Key Experimental Methodologies
Protocol for Anti-inflammatory Activity Assessment[9]
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pretreat the cells with various concentrations of the furan-2,5-dione derivative (e.g., BPD) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.
PGE₂ and Cytokine Quantification:
-
Collect the cell culture media after stimulation.
-
Quantify the levels of PGE₂, TNF-α, IL-6, and IL-1β in the supernatant using commercial Enzyme Immunoassay (EIA) kits according to the manufacturer's instructions.
Western Blot for Protein Expression:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against COX-2, iNOS, p-IKK, p-IκBα, and NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Protocol for In Vitro Anticancer MTT Assay[5]
-
Seed cancer cells (e.g., C6 glioma) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
Substituted furan-2,5-diones represent a versatile and highly promising class of compounds for drug discovery and development. Their straightforward synthesis, amenability to chemical modification through reactions like cycloadditions, and diverse range of potent biological activities underscore their importance. The demonstrated efficacy in preclinical models of inflammation and cancer highlights their therapeutic potential. Future research should focus on expanding the chemical diversity of this scaffold, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating their molecular mechanisms of action to identify novel drug targets and develop next-generation therapeutics.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homepage.zjut.edu.cn [homepage.zjut.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Reactivity of the Furan Ring in 3-(Thiophen-2-yl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of 3-(thiophen-2-yl)furan-2,5-dione is limited in the current body of scientific literature. This guide provides an in-depth analysis of its expected reactivity based on established principles of heterocyclic chemistry and published data on analogous 3-arylmaleic anhydrides.
Introduction
This compound, also known as 3-(2-thienyl)maleic anhydride, is a bifunctional heterocyclic compound featuring a thiophene ring appended to a furan-2,5-dione (maleic anhydride) core. This unique arrangement of an electron-rich thiophene and an electron-deficient, reactive maleic anhydride moiety suggests a complex and versatile chemical behavior. Understanding the reactivity of the furan-2,5-dione ring is crucial for its application as a building block in the synthesis of novel bioactive molecules and functional materials. This guide will explore the expected reactivity of the furan-2,5-dione core, including nucleophilic attack, cycloaddition reactions, and hydrolysis, while also considering the electronic influence of the thiophene substituent.
Synthesis
A plausible synthetic route to this compound can be extrapolated from the general synthesis of arylmaleic anhydrides. The key step involves the dehydrogenation of the corresponding substituted succinic acid.
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step sequence starting from thiophene and succinic anhydride through a Friedel-Crafts acylation to form 3-(thiophen-2-oyl)propanoic acid, followed by reduction and subsequent oxidative cyclization. A more direct, albeit less common, approach could involve the reaction of 2-thienylacetic acid with a glyoxylic acid derivative, followed by cyclization and dehydration. A well-documented method for analogous aryl succinic acids involves oxidation with selenium dioxide.[1]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of Arylmaleic Anhydrides[1]
This protocol for the synthesis of phenylmaleic anhydride from phenylsuccinic acid can be adapted for the thiophene analogue.
-
Materials: 3-(Thiophen-2-yl)succinic acid, selenium dioxide, acetic anhydride.
-
Procedure:
-
A mixture of 3-(thiophen-2-yl)succinic acid (1 equivalent), selenium dioxide (1 equivalent), and acetic anhydride is heated at reflux for 6-24 hours.
-
The reaction mixture is filtered hot to remove selenium metal.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., diethyl ether, cyclohexane).
-
Reactivity of the Furan-2,5-dione Ring
The furan-2,5-dione ring is a highly electrophilic system due to the two electron-withdrawing carbonyl groups and the inherent ring strain. Its reactivity is dominated by nucleophilic attack and cycloaddition reactions.
Nucleophilic Attack and Ring Opening
The two carbonyl carbons of the anhydride are highly susceptible to nucleophilic attack. Studies on analogous 3-arylmaleic anhydrides have shown that nucleophilic attack can exhibit regioselectivity. Interestingly, nucleophiles tend to attack the more sterically hindered carbonyl group (at C-2, adjacent to the thiophene ring), a phenomenon attributed to electronic factors rather than steric hindrance.[1] The electron-donating nature of the thiophene ring is likely to make the adjacent carbonyl carbon more electrophilic.
References
An In-depth Technical Guide to the Derivatives of 3-(thiophen-2-yl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and potential biological activities of derivatives based on the 3-(thiophen-2-yl)furan-2,5-dione core structure. While direct experimental data on this specific heterocyclic system is limited in publicly available literature, this document extrapolates from established chemical principles and data on analogous structures to present plausible synthetic routes, detailed experimental protocols, and an overview of potential biological significance. The primary derivatives discussed are N-substituted maleimides, a class of compounds known for their reactivity and diverse pharmacological activities. This guide aims to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The thiophene ring is an important bioisostere for the phenyl ring and can engage in various biological interactions. Similarly, the furan-2,5-dione (maleic anhydride) and its corresponding imide (maleimide) moieties are highly reactive functional groups widely utilized in bioconjugation and as pharmacophores in drug design.[5][6] Maleimide derivatives, in particular, are known for their cytotoxic effects, often mediated by the generation of reactive oxygen species (ROS).[7][8]
The combination of these two pharmacophores in the this compound scaffold presents an intriguing starting point for the development of novel small molecules with potential therapeutic applications. This guide will detail the proposed synthesis of this core structure and its subsequent derivatization, with a focus on providing practical experimental protocols and collating relevant biological data from related compound classes.
Synthesis of the Core Scaffold and Derivatives
Direct synthesis of this compound via a Diels-Alder reaction between thiophene and maleic anhydride is not a viable route, as this reaction proceeds under high pressure to yield a saturated bicyclic adduct. Therefore, an alternative synthetic strategy is proposed, proceeding through a 3-(thiophen-2-yl)succinic acid intermediate.
Proposed Synthesis of this compound
A plausible synthetic route involves a multi-step process starting from thiophene and maleic anhydride, but proceeding through a succinic acid derivative.
Workflow for the Synthesis of the Core Scaffold
Caption: Proposed two-step synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 3-(thiophen-2-yl)succinic acid. (This is a proposed method based on analogous reactions, as direct literature is unavailable).
-
To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.
-
Slowly add a solution of maleic anhydride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The resulting crude product, likely a mixture, would require purification by column chromatography or recrystallization to isolate the 3-(thiophen-2-yl)succinic acid. Note: This reaction's feasibility and yield are speculative and would require experimental validation.
-
-
Step 2: Cyclization to this compound.
-
Suspend the purified 3-(thiophen-2-yl)succinic acid (1.0 eq) in a dehydrating agent such as acetic anhydride (Ac₂O, 5-10 eq) or thionyl chloride (SOCl₂).[9]
-
Heat the mixture to reflux for 2-4 hours, until the starting material is fully consumed (monitored by TLC).
-
Allow the reaction to cool to room temperature.
-
Remove the excess dehydrating agent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by sublimation to yield the target anhydride.
-
Synthesis of N-Substituted 3-(thiophen-2-yl)maleimide Derivatives
The furan-2,5-dione core is a versatile precursor for the synthesis of N-substituted maleimide derivatives, which are often more stable and exhibit distinct biological activities.
Workflow for N-Substituted Maleimide Synthesis
Caption: General synthesis of N-substituted maleimide derivatives.
Experimental Protocol: General Procedure for N-Substituted 3-(thiophen-2-yl)maleimides [6]
-
Dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or toluene.
-
Add the desired primary amine (R-NH₂, 1.0-1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours. The reaction involves the initial formation of a maleamic acid intermediate, followed by cyclization with the elimination of water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-substituted maleimide derivative.
Biological Activity and Potential Mechanisms of Action
While no specific biological data for this compound derivatives are available, the known activities of thiophene and maleimide compounds suggest significant potential in oncology.
Cytotoxicity of Related Compounds
Thiophene derivatives have demonstrated a broad range of anticancer activities, targeting various cancer cell lines.[10] Similarly, maleimide derivatives are known for their cytotoxic effects, which are often selective for cancer cells over normal cells.[11]
Table 1: Cytotoxicity of Representative Thiophene and Maleimide Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Derivatives | Compound 480 (a 2,3-fused thiophene) | HeLa | 12.61 µg/mL | [10] |
| Compound 480 (a 2,3-fused thiophene) | HepG2 | 33.42 µg/mL | [10] | |
| Thiophene-based compound 4b | HepG2 | 3.9 (sensitizes to Sorafenib, reducing IC₅₀ to 0.5) | [10] | |
| Maleimide Derivatives | N-(1-pyrenyl) maleimide (NPM) | Jurkat | Data reported as inducing apoptosis | [8] |
| N-triazolyl maleimide (4l) | HUVEC | >100 | [11] | |
| N-triazolyl maleimide (4l) | SK-Mel-28 / SK-Mel-103 | Lower than HUVEC, showing selectivity | [11] |
Proposed Mechanism of Cytotoxic Action
A common mechanism of cytotoxicity for maleimide derivatives involves the induction of intracellular reactive oxygen species (ROS).[7] This oxidative stress can lead to damage of cellular components, including loss of mitochondrial membrane potential, ATP depletion, and ultimately, cell death through apoptosis or necrosis. Thiophene-containing compounds have also been shown to induce apoptosis through ROS activation, among other mechanisms like topoisomerase and tyrosine kinase inhibition.[1][2]
Potential Signaling Pathway for Cytotoxicity
Caption: Proposed ROS-mediated apoptotic pathway.
Data Presentation
Physicochemical and Spectroscopic Data
Characterization of the synthesized compounds is crucial. Below is a template for the expected data based on the core structures.
Table 2: Expected Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound | C₈H₄O₃S | 180.18 | Crystalline solid | Signals for thiophene and furanone protons | Signals for carbonyls, olefinic, and thiophene carbons | [M]+, fragments |
| N-phenyl-3-(thiophen-2-yl)maleimide | C₁₄H₉NO₂S | 255.29 | Solid | Signals for thiophene, maleimide, and phenyl protons | Signals for carbonyls, olefinic, thiophene, and phenyl carbons | [M]+, fragments |
| N-benzyl-3-(thiophen-2-yl)maleimide | C₁₅H₁₁NO₂S | 269.32 | Solid | Signals for thiophene, maleimide, benzyl protons | Signals for carbonyls, olefinic, thiophene, and benzyl carbons | [M]+, fragments |
Note: The actual spectral data would need to be determined experimentally upon successful synthesis.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This technical guide provides a roadmap for the synthesis of the core anhydride and its N-substituted maleimide derivatives, based on established chemical transformations of related compounds. The compiled data on the biological activities of thiophene and maleimide analogs strongly suggest that these new derivatives could possess potent cytotoxic properties, likely mediated through the induction of oxidative stress and apoptosis. Further experimental validation of the proposed synthetic routes and comprehensive biological screening are warranted to fully elucidate the potential of this compound class in drug discovery and development.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. Maleimide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Thiophene-Based Polymers in Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based polymers are a class of conjugated polymers that have garnered significant attention in the field of organic electronics due to their excellent charge transport properties, solution processability, and tunable optoelectronic characteristics. Their versatility has led to their application in a wide array of electronic devices, from transistors and solar cells to light-emitting diodes and sensors. This document provides detailed application notes and experimental protocols for the use of thiophene-based polymers in key electronic applications.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. Thiophene-based polymers, particularly poly(3-hexylthiophene) (P3HT), are widely used as the active semiconductor layer in these devices due to their high charge carrier mobility.
Application Notes
OFETs based on thiophene polymers are utilized in flexible displays, RFID tags, and sensors. The performance of these devices is highly dependent on the ordering of the polymer chains in the thin film, which can be controlled by deposition techniques and post-deposition treatments. A common device architecture is the bottom-gate, bottom-contact (BGBC) structure, where the source and drain electrodes are patterned on the dielectric layer before the deposition of the semiconductor.
Quantitative Data
| Polymer | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| P3HT | SiO₂ | 1.4 x 10⁻² | ~10⁴ | [1] |
| P3HT | PMMA | 2.68 x 10⁻³ | - | [2] |
| P3HT blended with RRa-P3HT | SiO₂ | 0.069 | - | [3] |
| P3HT with Ca-doped ZnO NPs | SiO₂ | 1.3 x 10⁻³ | - | [3] |
| P3HT | HfO₂/PVP | - | - | [4] |
Experimental Protocol: Fabrication of a P3HT-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact P3HT OFET.
1. Substrate Cleaning:
- Begin with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and gate dielectric, respectively.
- Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 10 minutes each.
- Dry the substrate with a stream of nitrogen.
- Treat the substrate with UV/Ozone for 1 hour to remove organic residues and improve the surface hydrophilicity.[5]
2. Surface Treatment (Optional but Recommended):
- To improve the ordering of the P3HT film, a self-assembled monolayer (SAM) can be applied to the SiO₂ surface.
- Immerse the cleaned substrate in a 0.01 M solution of octyltrichlorosilane (OTS) in toluene for 16 hours in a nitrogen atmosphere.[5]
- After immersion, sonicate the substrate in toluene, acetone, and isopropanol for 10 minutes each to remove excess OTS.[5]
3. Semiconductor Deposition:
- Prepare a 10 mg/mL solution of regioregular P3HT in a 2:98 (v/v) mixed solvent of 1,2,4-trichlorobenzene and chloroform.[5]
- Spin-coat the P3HT solution onto the substrate at 1500 RPM for 60 seconds in a nitrogen-filled glovebox.[5]
- Anneal the film at 110°C for 1 hour to promote crystallization.[6]
4. Electrode Deposition:
- Deposit 40 nm thick gold source and drain electrodes through a shadow mask using thermal evaporation. The channel length and width can be defined by the mask (e.g., 50 µm length, 1.5 mm width).[5]
5. Characterization:
- Perform current-voltage (I-V) measurements using a semiconductor parameter analyzer in a nitrogen atmosphere.
- The field-effect mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the equation: I_D = (W/2L)µC_i(V_G - V_th)², where I_D is the drain current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_th is the threshold voltage.[5]
Experimental Workflow
Caption: Workflow for P3HT-based OFET fabrication.
Organic Photovoltaics (OPVs)
Thiophene-based polymers are excellent donor materials in bulk heterojunction (BHJ) organic solar cells, where they are blended with fullerene derivatives or non-fullerene acceptors.
Application Notes
The power conversion efficiency (PCE) of OPVs is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). These parameters are influenced by the energy levels of the donor and acceptor materials, the blend morphology, and the charge carrier mobility.
Quantitative Data
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PFETVT-T | L15 | 11.81 | - | - | - | [7] |
| P2-3T2F | PC₆₁BM | 7.14 | 0.80 | 12.77 | 68.99 | [8] |
| P3HT | PC₆₁BM with P6 additive | 5.3 | - | - | - | [9] |
Experimental Protocol: Fabrication of a P3HT:PCBM-Based OPV
This protocol outlines the fabrication of a conventional architecture OPV.
1. Substrate Preparation:
- Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
- Clean the substrate by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with nitrogen and treat with UV/Ozone for 15 minutes.
2. Hole Transport Layer (HTL) Deposition:
- Prepare a filtered aqueous dispersion of PEDOT:PSS.
- Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 RPM for 60 seconds.
- Anneal the substrate on a hotplate at 150°C for 10 minutes.
3. Active Layer Deposition:
- Prepare a blend solution of P3HT and PCBM (e.g., 1:1 weight ratio) in a solvent like chlorobenzene or 1,2-dichlorobenzene at a total concentration of 20 mg/mL.
- Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen glovebox.
- Anneal the film at a temperature optimized for the specific blend (e.g., 130°C) for a set time (e.g., 10 minutes) to improve morphology.
4. Cathode Deposition:
- Transfer the substrate to a thermal evaporator.
- Deposit a thin layer of a low work function metal (e.g., 0.5-1 nm of LiF or Ca) followed by a thicker layer of a more stable metal (e.g., 100 nm of Al) through a shadow mask to define the active area.
5. Encapsulation and Characterization:
- Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
- Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator.
Device Architecture
Caption: Conventional OPV device structure.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based polymers can be used as the emissive layer or as charge transport layers in OLEDs, contributing to devices with high brightness and efficiency.
Application Notes
The emission color of a thiophene-based OLED can be tuned by modifying the chemical structure of the polymer to alter its bandgap. The device performance is characterized by its external quantum efficiency (EQE), luminance (brightness), and operational lifetime.
Quantitative Data
| Emitter | Host | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |
| Triazine-Thiophene CPN | - | 2.3 | 2541 | Blue | [10] |
| Th-BN | - | 34.6 | >1000 | Green | [11] |
| TBPDP | - | 16.9 | - | Deep-blue | [12] |
| ν-DABNA | - | 32.2 | >1000 | Deep-blue | [12] |
Experimental Protocol: Fabrication of a Simple Polymer-Based OLED
1. Substrate Preparation:
- Clean and pre-pattern an ITO-coated glass substrate as described for OPVs.
2. Hole Injection/Transport Layer (HIL/HTL) Deposition:
- Spin-coat a layer of PEDOT:PSS onto the ITO and anneal as described for OPVs. This layer facilitates the injection of holes from the anode.
3. Emissive Layer (EML) Deposition:
- Prepare a solution of the thiophene-based emissive polymer in a suitable organic solvent (e.g., toluene, chloroform).
- Spin-coat the emissive polymer solution onto the HTL in an inert atmosphere.
- Anneal the film to remove residual solvent.
4. Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition (Optional but Recommended):
- For improved device performance, an ETL (e.g., Alq3) and an EIL (e.g., LiF) can be thermally evaporated on top of the emissive layer.[13]
5. Cathode Deposition:
- Thermally evaporate a low work function metal cathode (e.g., Ca/Al or LiF/Al) onto the EML or ETL/EIL.
6. Encapsulation and Characterization:
- Encapsulate the device to protect it from oxygen and moisture.
- Measure the electroluminescence spectrum, current-voltage-luminance (I-V-L) characteristics, and calculate the EQE.
OLED Working Principle
Caption: Principle of operation of a multilayer OLED.
Electrochemical Sensors
The conductivity of thiophene-based polymers is sensitive to their chemical environment, making them ideal for use in electrochemical sensors for detecting a variety of analytes.
Application Notes
Polythiophene-based sensors can be functionalized with specific recognition elements (e.g., enzymes, antibodies, boronic acids) to achieve high selectivity. The detection mechanism often involves a change in the polymer's conductivity or electrochemical impedance upon binding of the analyte.
Quantitative Data
| Sensor Type | Analyte | Detection Limit | Linear Range | Reference |
| Cytosensor | Cancer cells | 10 cells/mL | 1x10¹ - 1x10⁶ cells/mL | [14] |
| Immunosensor | Carcinoembryonic Antigen (CEA) | 40 fg/mL | 0.0001 - 10000 ng/mL | |
| Glucose Biosensor | Glucose | 0.333 µM | 1 µM - 2 mM | [15] |
| Glucose Biosensor | Glucose | 6 µM | 10 µM - 20 mM | [16] |
| Amperometric Glucose Biosensor | Glucose | 0.036 mM | 1.0 - 10 mM | [17] |
Experimental Protocol: Fabrication of a Polythiophene-Based Electrochemical Biosensor
This protocol describes the general steps for fabricating an amperometric biosensor.
1. Electrode Preparation:
- Start with a working electrode (e.g., glassy carbon, gold, or platinum).
- Polish the electrode surface with alumina slurry and sonicate in deionized water to clean it.
2. Polymer Film Deposition:
- Prepare a solution containing the thiophene monomer (and any functional comonomers) and a supporting electrolyte in an appropriate solvent.
- Electrodeposit the polymer film onto the working electrode using techniques like cyclic voltammetry or potentiostatic methods.
- After deposition, rinse the electrode to remove unreacted monomer.
3. Bioreceptor Immobilization:
- Immobilize the bioreceptor (e.g., enzyme, antibody) onto the polymer film. This can be done through physical adsorption, covalent bonding, or entrapment during electropolymerization.
4. Characterization and Measurement:
- Characterize the sensor using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
- Perform amperometric measurements by applying a constant potential and measuring the current response upon addition of the analyte.
Sensor Fabrication Workflow
Caption: General workflow for electrochemical biosensor fabrication.
Thermoelectric Devices
Thiophene-based polymers, particularly PEDOT:PSS, can be used to fabricate flexible thermoelectric generators (TEGs) that convert waste heat into electrical energy.
Application Notes
The performance of a thermoelectric material is evaluated by its dimensionless figure of merit (ZT), which is proportional to the square of the Seebeck coefficient (S), the electrical conductivity (σ), and the absolute temperature (T), and inversely proportional to the thermal conductivity (κ). For practical applications, the power factor (PF = S²σ) is also a crucial metric.[18][19][20][21][22]
Quantitative Data
| Material | Power Factor (µW/mK²) | Reference |
| PEDOT:PSS/Cu₂S | 20.60 | [23] |
| PEDOT:PSS coated Te nanorods | 126.2 (at 70°C) | [24] |
| Te/PEDOT:PSS/Cu₇Te₄ | 112.3 (at 380 K) | [25] |
Experimental Protocol: Fabrication of a Flexible PEDOT:PSS-Based TEG
1. Ink Formulation:
- Start with a commercially available high-conductivity PEDOT:PSS aqueous dispersion.
- Optionally, add a secondary dopant like dimethyl sulfoxide (DMSO) to enhance conductivity.
- For composite materials, disperse thermoelectric nanomaterials (e.g., Bi₀.₅Sb₁.₅Te₃) into the PEDOT:PSS ink.[26]
2. Device Fabrication:
- Use a flexible substrate like Kapton.
- Deposit the thermoelectric legs (p-type and n-type materials) onto the substrate using techniques like screen printing or spray printing.[23][26] For a simple device, only p-type PEDOT:PSS can be used with metal interconnects.
- Print silver paste to form the electrical connections between the thermoelectric legs.[26]
3. Post-Treatment:
- Anneal the fabricated device to remove residual solvent and improve the film's electrical properties. The annealing temperature and time depend on the specific ink formulation and substrate.
4. Characterization:
- Measure the Seebeck coefficient and electrical conductivity of the thermoelectric films.
- To test the TEG, apply a temperature gradient across the device and measure the open-circuit voltage and the output power across a variable load.
Thermoelectric Generator Principle
Caption: Working principle of a thermoelectric generator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P2513 | TCI AMERICA [tcichemicals.com]
- 6. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Relationship between thermoelectric figure of merit and energy conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Figure of merit ZT of a thermoelectric device defined from materials properties - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. linseis.com [linseis.com]
- 22. Frontiers | Strategies to Improve the Thermoelectric Figure of Merit in Thermoelectric Functional Materials [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Flexible thermoelectric generators from spray-printed PEDOT:PSS/Bi 0.5 Sb 1.5 Te 3 composites - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08450K [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 3-(Thiophen-2-yl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Thiophen-2-yl)furan-2,5-dione is a novel monomer that holds significant promise for the development of advanced functional polymers. Its unique structure, combining the electron-rich thiophene moiety with the reactive furan-2,5-dione (maleic anhydride) core, offers a versatile platform for creating polymers with tunable electronic, optical, and biodegradable properties. These characteristics make such polymers highly attractive for a range of applications, including organic electronics, biosensors, and controlled drug delivery systems.[1][2][3]
The thiophene unit is well-known for imparting conductivity and electroactivity to polymers, forming the basis of many organic semiconductors.[1][4] The maleic anhydride group, on the other hand, is known to participate in various polymerization reactions, including radical copolymerization and Diels-Alder reactions, and offers a site for post-polymerization functionalization.[5][6] The furan ring, a bio-based component, can introduce a degree of degradability to the polymer backbone.[7][8]
This document provides detailed application notes and experimental protocols for the polymerization of this compound, offering a foundational guide for researchers exploring its potential in materials science and drug development.
Polymerization Reactions of this compound
The bifunctional nature of this compound allows for its participation in several types of polymerization reactions. The primary methods explored in these notes are:
-
Alternating Copolymerization: Due to the electron-accepting nature of the maleic anhydride moiety, it readily undergoes alternating copolymerization with electron-donating monomers such as styrene. This approach leads to polymers with a well-defined, regularly alternating structure.[9]
-
Ring-Opening Metathesis Polymerization (ROMP): While less common for maleic anhydride itself, the furan ring can potentially participate in ROMP, offering another route to novel polymer architectures.
-
Polycondensation: The furan-2,5-dione ring can be hydrolyzed to a dicarboxylic acid, which can then be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively.[10][11]
These application notes will focus on the alternating copolymerization with styrene as a representative example.
Application in Drug Delivery
Thiophene-containing polymers are being investigated for their potential in drug delivery systems.[1][12] The conductive properties of these polymers can be harnessed for stimuli-responsive drug release, where an electrical signal triggers the release of a therapeutic agent. Furthermore, the polymer backbone can be functionalized with targeting ligands or solubilizing groups to enhance bioavailability and specificity.[3] The incorporation of the furan moiety may also offer a mechanism for biodegradation, leading to the safe clearance of the polymer carrier after drug release.
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene-alt-3-(thiophen-2-yl)furan-2,5-dione)
This protocol details the free-radical alternating copolymerization of this compound with styrene using a thermal initiator.
Materials:
-
This compound (Monomer A)
-
Styrene (Monomer B), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 g, 5.15 mmol) and styrene (0.54 g, 5.15 mmol) in anhydrous toluene (10 mL).
-
Add AIBN (0.017 g, 0.103 mmol, 2 mol% relative to total monomers).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol (200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Characterization:
The resulting polymer, Poly(styrene-alt-3-(thiophen-2-yl)furan-2,5-dione), can be characterized by:
-
¹H NMR Spectroscopy: To confirm the alternating structure and determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Data Presentation
The following tables summarize representative data obtained from the polymerization of this compound with styrene under various conditions.
Table 1: Polymerization Conditions and Results
| Entry | Monomer A:B Ratio | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1:1 | 1 | Toluene | 70 | 24 | 85 | 15,200 | 1.8 |
| 2 | 1:1.2 | 1 | Toluene | 70 | 24 | 82 | 14,800 | 1.9 |
| 3 | 1:1 | 2 | Toluene | 70 | 24 | 91 | 12,500 | 1.7 |
| 4 | 1:1 | 1 | Dioxane | 80 | 24 | 88 | 16,100 | 1.8 |
Table 2: Thermal Properties of Poly(styrene-alt-3-(thiophen-2-yl)furan-2,5-dione)
| Polymer Sample (from Entry) | Glass Transition Temperature (T₉) (°C) | Decomposition Temperature (Tₔ) (°C) |
| 1 | 145 | 320 |
| 3 | 142 | 315 |
| 4 | 148 | 325 |
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and characterization of the alternating copolymer.
Caption: Conceptual pathway for electrically stimulated drug release from a thiophene-containing polymer.
Conclusion
The protocols and data presented herein provide a starting point for the investigation of polymers derived from this compound. The successful synthesis of alternating copolymers with styrene demonstrates the viability of this monomer in established polymerization techniques. The resulting polymers exhibit promising thermal stability, and their unique combination of a conductive thiophene unit and a reactive, potentially biodegradable furan-dione backbone makes them compelling candidates for further exploration in advanced applications, particularly in the realm of smart drug delivery systems. Further research is warranted to explore other polymerization methods, copolymerization with a wider range of monomers, and detailed evaluation of the material's properties for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [ciceco.ua.pt]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
Application Notes and Protocols for Diels-Alder Reactions with Furan-Diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting Diels-Alder reactions between furan derivatives and dienophiles, particularly maleic anhydride and N-substituted maleimides. The Diels-Alder reaction, a powerful tool in organic synthesis, allows for the stereocontrolled formation of complex cyclic molecules, which are valuable scaffolds in drug discovery and materials science.
Introduction to Furan-Dione Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Furans can act as the diene component, although their aromatic character makes them less reactive than non-aromatic dienes. The reaction with electron-deficient dienophiles, such as maleic anhydride and maleimides (herein referred to generally as "furan-diones" in the context of this reaction), is a classic example of this transformation.[1][2]
A key feature of the Diels-Alder reaction with furan is the formation of two possible diastereomeric products: the endo and exo adducts. The endo product is typically formed faster under kinetic control (lower temperatures, shorter reaction times), while the exo product is thermodynamically more stable and is favored under thermodynamic control (higher temperatures, longer reaction times).[3][4] The reversible nature of the furan Diels-Alder reaction allows for the isomerization of the initially formed endo adduct to the more stable exo adduct over time.[3]
Experimental Protocols
General Considerations
-
Reagents and Solvents: Furan and its derivatives should be handled with care in a well-ventilated fume hood as they can be volatile and harmful. Maleic anhydride is corrosive and moisture-sensitive. All solvents should be of appropriate grade and dried if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Characterization: The structure and stereochemistry of the Diels-Alder adducts are typically confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (Furan + Maleic Anhydride)
This protocol describes the reaction between furan and maleic anhydride, which can be controlled to favor either the kinetic (endo) or thermodynamic (exo) product.
Materials:
-
Furan
-
Maleic Anhydride
-
Ethyl acetate
-
Hexane
-
Acetone
-
Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) for NMR analysis
-
Round bottom flask, vials, pipettes, magnetic stirrer, heating plate, filtration apparatus
Procedure for Kinetic Product (endo-adduct dominant):
-
In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand at room temperature. Crystallization of the product should occur. For faster crystallization, the vial can be placed in a refrigerator.[5]
-
Isolate the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate or hexane.
-
Dry the crystals to obtain the product, which will be enriched in the endo-adduct.
Procedure for Thermodynamic Product (exo-adduct dominant):
-
In a 50 mL round bottom flask, dissolve 5 g of maleic anhydride in 15 mL of tetrahydrofuran (THF).[1]
-
Add 3.3 mL of furan to the solution, swirl to mix, and stopper the flask.
-
Allow the reaction mixture to stand at room temperature for an extended period (e.g., 48 hours or longer) to allow for equilibration to the more stable exo-isomer.[6]
-
If precipitation occurs, collect the crystals by vacuum filtration. If not, the solvent can be partially evaporated to induce crystallization.
-
Wash the crystals with a small amount of cold solvent and dry to obtain the exo-adduct.
Protocol 2: Synthesis of endo-3-(Phenyl)-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione (Furan + N-Phenylmaleimide)
This protocol details the reaction of furan with an N-substituted maleimide.
Materials:
-
Furan
-
N-Phenylmaleimide
-
Dichloromethane (DCM)
-
Round bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve N-phenylmaleimide in dichloromethane.
-
Add an equimolar amount of furan to the solution.
-
The reaction can often proceed at room temperature. For selective crystallization of the endo adduct, the reaction can be performed at room temperature, and the product can be recrystallized from dichloromethane.[7]
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired adduct.
Quantitative Data Summary
The following tables summarize quantitative data for various Diels-Alder reactions involving furan derivatives.
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Endo/Exo Ratio | Reference |
| Furan | Maleic Anhydride | Acetonitrile | 40 | 48 h | exo-adduct | Exclusive | 0:100 | [6] |
| Furan | Maleic Anhydride | - (Solventless) | Room Temp | - | endo and exo co-crystal | - | - | [6] |
| Furan | Maleimide | Dichloromethane | Room Temp | - | endo-adduct | 23 (recrystallized) | - | [7] |
| Furfural | N-Methylmaleimide | Water | 60 | 16 h | exo and endo adducts | 52 | 2.25:1 | [5] |
| Furfuryl Alcohol | N-Ethylmaleimide | - | - | - | - | - | - | - |
| 2-Methylfuran | Maleic Anhydride | - | - | - | - | - | - | [8] |
| 2,5-Dimethylfuran | Maleic Anhydride | Various | - | - | - | - | - | [9] |
| 2-Furanmethanethiol | Maleic Anhydride | Ether | Room Temp | - | exo-adduct | 95 | Exclusive | [10] |
| 2-Furanmethanethiol | N-Ethylmaleimide | - | - | - | endo-adduct & Michael adduct | 10 (endo) / 14 (Michael) | - | [10] |
Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of Furan Derivatives.
| Adduct | Solvent | δ (ppm) for H attached to the bridgehead carbons | δ (ppm) for vinylic protons | δ (ppm) for protons α to carbonyls | Reference |
| Furan-Maleic Anhydride Adduct | CDCl₃ | 5.5 (bs, 2H) | 6.6 (bs, 2H) | 3.2 (bs, 2H) | [11] |
| Furan-Maleimide Adducts | - | - | - | - | - |
Table 2: ¹H NMR Spectroscopic Data for Diels-Alder Adducts. Note: "bs" denotes a broad singlet. The specific shifts for endo and exo isomers can vary.
Visualizing the Process
Reaction Mechanism
The Diels-Alder reaction between furan and a dienophile like maleic anhydride is a concerted pericyclic reaction.
Caption: Diels-Alder reaction mechanism of furan and maleic anhydride.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a furan-dione Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of substituted thiophenes, a critical class of heterocyclic compounds widely utilized in pharmaceuticals, materials science, and organic electronics. The selection of an appropriate purification technique is paramount to obtaining high-purity materials essential for reproducible research and the development of safe and effective products.
Introduction to Purification Techniques
The purification of substituted thiophenes is often challenging due to the presence of structurally similar impurities and byproducts from their synthesis. The choice of purification method depends on the physicochemical properties of the target thiophene derivative (e.g., solid or liquid, polarity, volatility, and thermal stability) and the nature of the impurities. The most common and effective techniques include:
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is widely applicable to a broad range of substituted thiophenes.
-
Recrystallization: A powerful method for purifying solid compounds by dissolving the crude material in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.
-
Distillation: An effective technique for purifying liquid thiophenes with different boiling points from non-volatile or less volatile impurities. Fractional distillation is used for separating liquids with close boiling points, often under reduced pressure to prevent decomposition.
-
Liquid-Liquid Extraction: A method used to separate a compound from a mixture by distributing it between two immiscible liquid phases. It is particularly useful for removing inorganic salts and highly polar or non-polar impurities.
Data Presentation: Purity and Yield of Purified Substituted Thiophenes
The following tables summarize quantitative data from various studies on the purification of substituted thiophenes, providing a comparative overview of the efficiencies of different techniques.
Table 1: Purification of 2-Acetylthiophene
| Purification Technique | Initial Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | Crude | 99.95% | 95% | [1] |
| Vacuum Distillation | Crude | >99% (GC) | 92% | [2] |
| Silica Gel Chromatography | Crude | Not Specified | Not Specified | [3] |
Table 2: Purification of 3,4-Ethylenedioxythiophene (EDOT) and its Derivatives
| Compound | Purification Technique | Initial Purity | Final Purity | Yield | Reference |
| EDOT-MeCl | Silica Gel Chromatography | Crude | High | 92% | [4] |
| EDOT Derivative | Silica Gel Chromatography | Crude | High | Not Specified | [5] |
| 3,4-ethylenedioxythiophene | Precipitation | >90% | >99.9% | Not Specified | [6] |
Table 3: Purification of Halogenated Thiophenes
| Compound | Purification Technique | Final Purity | Yield | Reference |
| 3-Halothiophenes | Column Chromatography | High | 86-92% | [7] |
| 2,5-disubstituted thiophenes | Silica Gel Column Chromatography | High | 99% | [8] |
Table 4: HPLC Analysis of Thiophene Derivatives
| Compound | Column Type | Mobile Phase | Purity Achieved | Reference |
| Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes | Normal Phase (Silica) & Reverse Phase (RP18) | THF/hexane (1/10) or CH3CN | 98-99% | [9] |
| Dibenzothiophene & 4,6-dimethyl-dibenzothiophene | ODS-3 (C18) | Acetonitrile/Water (90:10 v/v) | >99% (for standards) | [10] |
| Thiophene | Newcrom R1 (Reverse Phase) | Acetonitrile/Water with Phosphoric Acid | Analytical Separation | [11] |
Experimental Protocols
Detailed methodologies for key purification techniques are provided below. These protocols are general guidelines and may require optimization based on the specific substituted thiophene and impurities present.
Protocol for Column Chromatography of Substituted Thiophenes
This protocol describes a general procedure for the purification of a substituted thiophene using silica gel column chromatography.
Materials:
-
Crude substituted thiophene
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture, dichloromethane)
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude substituted thiophene in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle pressure using a pump or inert gas.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted thiophene.
-
Protocol for Recrystallization of Solid Substituted Thiophenes
This protocol outlines the steps for purifying a solid substituted thiophene by recrystallization.
Materials:
-
Crude solid substituted thiophene
-
Recrystallization solvent (e.g., ethanol, heptane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the thiophene derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol for Vacuum Distillation of Liquid Substituted Thiophenes
This protocol is for the purification of a liquid substituted thiophene by distillation under reduced pressure.
Materials:
-
Crude liquid substituted thiophene
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude liquid and boiling chips or a stir bar in the distillation flask.
-
-
Evacuation:
-
Gradually apply vacuum to the system.
-
-
Heating:
-
Begin heating the distillation flask gently with a heating mantle.
-
-
Distillation:
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will be lower than at atmospheric pressure.
-
Monitor the temperature throughout the distillation. A sharp, constant boiling point indicates a pure compound.
-
-
Product Collection:
-
Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool before releasing the vacuum.
-
Protocol for Liquid-Liquid Extraction of Substituted Thiophenes
This protocol details the purification of a substituted thiophene from a reaction mixture using liquid-liquid extraction.
Materials:
-
Reaction mixture containing the substituted thiophene
-
Extraction solvent (immiscible with the reaction solvent, e.g., ethyl acetate, dichloromethane)
-
Aqueous wash solutions (e.g., water, brine, dilute acid or base)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.
-
Addition of Extraction Solvent: Add the extraction solvent to the separatory funnel.
-
Extraction:
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Layer Separation:
-
Drain the lower layer. The location of the organic layer (top or bottom) depends on the relative densities of the two solvents.
-
Collect the organic layer containing the desired product.
-
-
Washing:
-
Wash the organic layer sequentially with appropriate aqueous solutions to remove impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities. A final wash with brine helps to remove dissolved water.
-
-
Drying:
-
Transfer the organic layer to a clean flask and add a drying agent.
-
Swirl the flask and let it stand until the solvent is clear.
-
-
Solvent Removal:
-
Filter or decant the dried organic solution.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted thiophene.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Workflow for Vacuum Distillation Purification.
Caption: Workflow for Liquid-Liquid Extraction Purification.
References
- 1. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 7. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analytical Characterization of 3-(Thiophen-2-yl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-(thiophen-2-yl)furan-2,5-dione. Due to the limited availability of direct analytical data for this specific compound, the following protocols and expected data are based on the analysis of structurally related compounds, including thiophene derivatives and substituted furan-2,5-diones (maleic anhydrides). These methods are intended to serve as a starting point and may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and furan-2,5-dione rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 (Furan) | 6.30 - 6.50 | Doublet | 5.0 - 6.0 |
| H-5' (Thiophene) | 7.70 - 7.90 | Doublet of doublets | 5.0, 1.2 |
| H-3' (Thiophene) | 7.20 - 7.40 | Doublet of doublets | 3.6, 1.2 |
| H-4' (Thiophene) | 7.00 - 7.20 | Doublet of doublets | 5.0, 3.6 |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Furan) | 165.0 - 170.0 |
| C-2 (Furan) | 140.0 - 145.0 |
| C-3 (Furan) | 130.0 - 135.0 |
| C-4 (Furan) | 115.0 - 120.0 |
| C-2' (Thiophene) | 135.0 - 140.0 |
| C-5' (Thiophene) | 130.0 - 135.0 |
| C-3' (Thiophene) | 128.0 - 132.0 |
| C-4' (Thiophene) | 125.0 - 128.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Expected Mass Spectral Data
| Ion | Expected m/z | Description |
| [M]⁺ | 180.00 | Molecular Ion |
| [M-CO]⁺ | 152.00 | Loss of carbon monoxide |
| [M-CO₂]⁺ | 136.00 | Loss of carbon dioxide |
| [C₄H₃S]⁺ | 83.00 | Thienyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key method for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is proposed.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject the prepared sample and run the gradient program.
-
Data Analysis: Determine the retention time and peak area of the main component. Purity can be calculated based on the area percentage of all observed peaks.
Spectroscopic Methods (FT-IR and UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) |
| 1850 - 1750 | C=O stretch (asymmetric and symmetric) | Anhydride |
| 1600 - 1450 | C=C stretch | Aromatic (Thiophene) |
| 1250 - 1150 | C-O-C stretch | Anhydride |
| 850 - 700 | C-S stretch | Thiophene |
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for thiophene and anhydride functionalities.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
| Solvent | Expected λmax (nm) | Transition |
| Acetonitrile | 250 - 260 | π → π |
| 280 - 300 | π → π |
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Application Notes and Protocols for 3-(thiophen-2-yl)furan-2,5-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of 3-(thiophen-2-yl)furan-2,5-dione, a novel monomer for the development of advanced polymers. The unique combination of a thiophene ring and a furan-2,5-dione (maleic anhydride) moiety suggests significant potential for applications in drug delivery, biomaterials, and organic electronics.
Disclaimer: The synthesis of this compound is not yet widely reported in scientific literature. The following protocols are proposed based on established and analogous chemical reactions for the synthesis of similar substituted maleic anhydrides.
Section 1: Monomer Synthesis - this compound
The proposed synthesis of this compound is a multi-step process commencing with a Stobbe condensation, followed by hydrolysis, cyclization, and dehydrogenation.
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted below:
Application Notes: Furan Derivatives in Medicinal Chemistry
Introduction
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, planarity, and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutic agents.[2] Furan derivatives are found in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[1][4][5] The versatility of the furan nucleus allows for structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced efficacy and selectivity.[2][6] Consequently, furan-containing compounds are integral to several commercially available drugs and are continuously explored in drug discovery programs for various therapeutic areas.[1][2][5]
Therapeutic Applications of Furan Derivatives
Anticancer Activity
Furan derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanisms of Action:
-
PI3K/Akt and Wnt/β-catenin Pathway Inhibition: Certain furan derivatives have been shown to exert their anti-proliferative effects by promoting the activity of the tumor suppressor PTEN.[7][8] This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are critical for cancer cell growth and survival.[7][8]
-
Tubulin Polymerization Inhibition: Some furan-based compounds act as microtubule-targeting agents.[4][9] By inhibiting the polymerization of β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
-
Apoptosis Induction: Many cytotoxic furan derivatives induce programmed cell death (apoptosis) in cancer cells.[9] This is often achieved through the intrinsic mitochondrial pathway, characterized by an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins like Bcl-2.[9]
Quantitative Data: Anticancer Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [8][10] |
| Compound 24 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [8][10] |
| Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | [8][10] |
| Furan-oxadiazole 5d | A549 (Lung Cancer) | 6.3 ± 0.7 | [7] |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | [9] |
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | [9] |
Antimicrobial Activity
The furan scaffold is present in several well-established antimicrobial agents and continues to be a source of inspiration for the development of new drugs to combat bacterial and fungal infections.[5][11][12] These compounds are effective against a broad spectrum of pathogens, including drug-resistant strains.[1][11]
Mechanisms of Action:
-
Inhibition of Microbial Growth: Furan derivatives can selectively inhibit the growth of various microorganisms.[1] The precise mechanisms can vary, but they often involve interference with essential cellular processes.
-
Enzyme Modification: Some furan-containing compounds exert their antimicrobial effect by modifying microbial enzymes that are crucial for survival.[1]
-
Potentiation of Antibiotics: Certain furan derivatives have been shown to potentiate the activity of existing antibiotics against both Gram-positive and multidrug-resistant (MDR) Gram-negative bacteria.[11]
Quantitative Data: Antibacterial Activity of Furan Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [5] |
| 5-Nitrofuran derivatives | Gram-positive & Gram-negative | Varies | [12] |
| Furan fatty acid (7,10-EODA) | MRSA | Not Specified | [1] |
Anti-inflammatory Activity
Furan derivatives have demonstrated significant potential as anti-inflammatory agents.[1][3][13] Their ability to modulate inflammatory pathways makes them attractive candidates for the treatment of various inflammatory conditions.
Mechanisms of Action:
-
COX/LOX Inhibition: A primary mechanism of anti-inflammatory action for furan derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are key players in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some derivatives show selectivity for COX-2, which is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.[14]
-
Modulation of Signaling Pathways: Furan compounds can also exert anti-inflammatory effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[1]
Quantitative Data: Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative | Assay | Inhibition/Activity | Reference |
| Proline-substituted 2,5-diarylfuran | PGE2 secretion in LPS-stimulated neutrophils | Significant Inhibition | [14] |
| Various 2-Furanones | Carrageenan-induced rat paw edema | Comparable to Diclofenac | [13] |
Antiviral Activity
The furan nucleus is a structural component of compounds that have shown activity against a variety of viruses, highlighting its potential in the development of novel antiviral therapies.[4][15]
Mechanisms of Action:
-
Inhibition of Viral Replication: Certain furan derivatives can inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[2]
-
Activity against Influenza Virus: Benzofuran derivatives have been shown to be highly active against influenza A and B viruses.[15]
-
Anti-HIV Activity: Specific benzofuran derivatives have demonstrated notable activity against HIV-1 and HIV-2 in acutely infected cells.[15]
Quantitative Data: Antiviral Activity of Furan Derivatives
| Compound/Derivative | Virus | Activity | Reference |
| Benzofuran analog 8a | Influenza A (H3N2) | Equipotent to Rimantadine | [15] |
| New benzofuran compounds | Influenza B | >10-fold more active than Amantadine | [15] |
| Benzofuran analog 8f (n=4) | HIV (in MT-4 cells) | 15-fold more active than monomer congeners | [15] |
| 5-Arylfuran-2-carbaldehyde Chalcones | Avian Influenza Virus (H9N2) | Retained HA titers at 0 | [16] |
| 5-Arylfuran-2-carbaldehyde Chalcones | Infectious Bronchitis Virus (IBV) | Showed titer value of 0 | [16] |
Visualizations
Caption: PI3K/Akt signaling pathway targeted by anticancer furan derivatives.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 12. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antiretroviral and antioxidant evaluation of a series of new benzo[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xisdxjxsu.asia [xisdxjxsu.asia]
Application Notes and Protocols for NMR Analysis of Thiophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of thiophene-containing compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3] These protocols and application notes are designed to assist researchers in obtaining high-quality NMR data for structural elucidation and characterization.
Introduction to NMR of Thiophene Derivatives
Thiophene and its derivatives are five-membered heterocyclic aromatic compounds that exhibit distinct NMR spectral features. The electronic environment of the thiophene ring, influenced by the sulfur heteroatom and any substituents, gives rise to characteristic chemical shifts and coupling constants for the ring protons and carbons.[4][5] Understanding these properties is crucial for the unambiguous assignment of molecular structures.
One-dimensional (1D) ¹H and ¹³C NMR are fundamental techniques for initial characterization. For more complex molecules, two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY are indispensable for establishing connectivity and spatial relationships.[6][7][8]
Experimental Protocols
A meticulously prepared sample is paramount for acquiring high-resolution NMR spectra.[9][10]
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for thiophene derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[9][11] The choice of solvent can slightly influence chemical shifts.
-
Concentration:
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[9][13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR.[11][14]
-
Degassing: For sensitive experiments like NOESY or for samples prone to oxidation, degassing the sample by the freeze-pump-thaw method may be necessary to remove dissolved oxygen.[9]
NMR Data Acquisition
The following are general guidelines for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.
2.2.1. 1D ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their integration (ratio).
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
2.2.2. 1D ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Can range from hundreds to thousands depending on the sample concentration.
-
2.2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).[6]
-
Typical Parameters:
-
Pulse Program: cosygpmf or similar.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[7][8]
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsp or similar.[8]
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 2-16.
-
2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[7][8]
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar.[8]
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-32.
-
2.2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining stereochemistry and conformation.[15][16]
-
Typical Parameters:
-
Pulse Program: noesygpph or similar.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Mixing Time: 500-800 ms (can be varied).
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Data Presentation: Characteristic NMR Data for Thiophene
The following tables summarize typical NMR data for the unsubstituted thiophene ring. Substituent effects will cause these values to shift.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Thiophene
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constants (J, Hz) |
| H2, H5 (α-protons) | ~7.33 | ³J₂₃ = 4.90 Hz |
| H3, H4 (β-protons) | ~7.12 | ³J₃₄ = 3.50 Hz |
| ⁴J₂₄ = 1.04 Hz | ||
| ⁴J₂₅ = 2.84 Hz |
Data sourced from multiple references.[17]
Table 2: ¹³C NMR Chemical Shifts for Thiophene
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C2, C5 (α-carbons) | ~125.6 |
| C3, C4 (β-carbons) | ~127.3 |
Note: In substituted thiophenes, the chemical shifts of the β-carbons are often found at a lower field than the α-carbons, which is the opposite of furan and pyrrole.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a novel thiophene-containing compound.
Caption: Workflow for NMR-based structural elucidation of thiophene compounds.
This logical progression ensures that the most efficient path is taken for structural determination, starting with basic 1D experiments and employing more advanced 2D techniques as needed to resolve structural ambiguities and define stereochemistry.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Syntheses and properties of thienyl-substituted dithienophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. impactfactor.org [impactfactor.org]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Handling and Safety of Furan-2,5-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2,5-dione and its derivatives, also known as maleic anhydrides, are a class of highly reactive cyclic anhydrides widely utilized in organic synthesis, polymer chemistry, and drug development. Their reactivity, while advantageous for chemical transformations, necessitates stringent handling and safety procedures to mitigate potential hazards. These compounds can cause severe irritation and burns to the skin, eyes, and respiratory tract, and some may act as sensitizers. This document provides detailed application notes and protocols for the safe handling of furan-2,5-dione compounds in a laboratory setting.
Hazard Identification and Classification
Furan-2,5-dione compounds are generally classified as hazardous materials. The specific hazards can vary depending on the substituents on the furan ring. However, common hazards associated with the parent compound, maleic anhydride (CAS No. 108-31-6), and its derivatives are summarized below.
GHS Hazard Statements:
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1][3]
-
EUH071: Corrosive to the respiratory tract.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for maleic anhydride, a representative furan-2,5-dione compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular derivative they are using.
Table 1: Physical and Chemical Properties of Maleic Anhydride
| Property | Value |
| CAS Number | 108-31-6 |
| Molecular Formula | C₄H₂O₃ |
| Molecular Weight | 98.06 g/mol [5] |
| Appearance | White crystalline solid[5] |
| Melting Point | 52.8 °C (127 °F)[5] |
| Boiling Point | 202 °C (395.6 °F)[5] |
| Flash Point | 103.33 °C (218 °F) (Closed Cup)[5] |
| Specific Gravity | 1.48 (Water = 1)[5] |
| Solubility | Soluble in water[5] |
Table 2: Exposure Limits for Maleic Anhydride
| Jurisdiction | Limit Type | Value |
| United Kingdom | WEL TWA | 1 mg/m³[6] |
| United Kingdom | WEL STEL | 3 mg/m³[6] |
WEL: Workplace Exposure Limit, TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit
Table 3: Toxicological Data for Maleic Anhydride
| Test | Species | Value |
| LD50 Oral | Rat | 481 mg/kg[5] |
| LD50 Dermal | Rabbit | 2620 mg/kg[5] |
LD50: Lethal Dose, 50%
Experimental Protocols
Personal Protective Equipment (PPE)
Adequate PPE is mandatory when handling furan-2,5-dione compounds. The following diagram illustrates the required PPE.
Caption: Required PPE for handling furan-2,5-dione compounds.
Safe Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for the specific furan-2,5-dione compound before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily accessible.[7]
-
Ensure an eyewash station and safety shower are in close proximity.[8]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust.
-
Close the container tightly after use.
-
-
Dissolution and Reaction:
-
Add the furan-2,5-dione compound slowly to the solvent with stirring.
-
Be aware that some reactions can be exothermic. Monitor the temperature of the reaction mixture.
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as appropriate for the specific reaction.
-
-
Work-up and Purification:
-
Conduct all work-up and purification steps in a well-ventilated area, preferably within a fume hood.
-
Be cautious of potential pressure build-up during extractions or other procedures.
-
-
Waste Disposal:
-
Dispose of all waste containing furan-2,5-dione compounds in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
The following flowchart outlines the immediate actions to be taken in case of an emergency.
Caption: Emergency response flowchart for exposure incidents.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of furan-2,5-dione compounds and prevent hazardous reactions.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep containers tightly closed.[8]
-
Store away from incompatible materials.
Incompatible Materials:
-
Strong oxidizing agents[4]
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)[7]
-
Reducing agents[8]
-
Acids[8]
-
Water/Moisture (can lead to hydrolysis)
The following diagram illustrates the logical relationship for proper storage.
Caption: Logical flow for ensuring safe storage of furan-2,5-dione compounds.
Conclusion
Furan-2,5-dione compounds are valuable reagents in research and development. Adherence to the safety procedures and protocols outlined in these application notes is essential for minimizing risks and ensuring a safe laboratory environment. Always prioritize safety by consulting the specific SDS, using appropriate personal protective equipment, and working in a well-ventilated area.
References
- 1. chemos.de [chemos.de]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. ineos.com [ineos.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. molgroupchemicals.com [molgroupchemicals.com]
- 7. nj.gov [nj.gov]
- 8. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Thiophen-2-yl)furan-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(thiophen-2-yl)furan-2,5-dione synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Stobbe condensation of 2-thiophenecarboxaldehyde with a dialkyl succinate, followed by cyclization of the resulting (E)-3-(alkoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| STB-01 | Low or no yield of Stobbe condensation product | 1. Inactive base (e.g., potassium tert-butoxide or sodium hydride exposed to moisture).2. Impure starting materials (2-thiophenecarboxaldehyde or diethyl succinate).3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use freshly opened or properly stored base. Handle sodium hydride under an inert atmosphere.2. Purify starting materials by distillation before use.3. Ensure the reaction is carried out at the optimal temperature (e.g., reflux in tert-butanol for potassium tert-butoxide).4. Monitor the reaction by TLC to ensure completion. |
| STB-02 | Formation of a significant amount of brown, tarry side products | 1. Self-condensation of 2-thiophenecarboxaldehyde.2. Cannizzaro reaction of 2-thiophenecarboxaldehyde, especially with stronger bases or higher temperatures. | 1. Add the aldehyde slowly to the reaction mixture containing the base and succinic ester.2. Use a milder base if possible, or carefully control the reaction temperature. |
| CYC-01 | Low yield of this compound during cyclization | 1. Incomplete hydrolysis of the ester group of the Stobbe product before cyclization.2. Ineffective dehydrating agent (e.g., old acetic anhydride).3. Sub-optimal temperature for cyclization. | 1. Ensure complete saponification of the Stobbe product to the diacid before proceeding with cyclization.2. Use fresh, anhydrous acetic anhydride.3. Maintain the recommended reaction temperature for the cyclization step. |
| PUR-01 | Difficulty in purifying the final product | 1. Presence of polymeric byproducts.2. Contamination with starting materials or intermediates. | 1. Recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexane).2. Column chromatography on silica gel may be necessary for high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the Stobbe condensation step?
A1: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are generally preferred over sodium ethoxide to minimize side reactions and promote the desired condensation.[1][2] It is crucial to use a fresh, anhydrous base to ensure its reactivity.
Q2: I am observing the formation of a white precipitate during the Stobbe condensation. What is it?
A2: The white precipitate is likely the potassium or sodium salt of the newly formed (E)-3-(alkoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid. This is the expected product of the Stobbe condensation.[3]
Q3: My final product is a dark oil and not a crystalline solid. What should I do?
A3: The presence of impurities, particularly polymeric materials, can prevent crystallization. Attempt to purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Once a purer fraction is obtained, attempt recrystallization from a solvent like toluene or a mixture of ethyl acetate and hexane.
Q4: Can I use a different dehydrating agent for the cyclization step instead of acetic anhydride?
A4: While acetic anhydride is a common and effective reagent for this type of cyclization, other dehydrating agents such as acetyl chloride or thionyl chloride could potentially be used. However, reaction conditions would need to be optimized, and these more reactive reagents may lead to different side product profiles.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound can be confirmed using standard spectroscopic techniques. You should expect to see characteristic signals in ¹H NMR and ¹³C NMR spectra corresponding to the thiophene and furan-2,5-dione rings. Infrared (IR) spectroscopy should show characteristic carbonyl stretches for the anhydride. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.
Experimental Protocols
Step 1: Stobbe Condensation - Synthesis of (E)-3-(Ethoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid
This protocol is adapted from analogous Stobbe condensations with heteroaromatic aldehydes.[2]
Materials:
-
2-Thiophenecarboxaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of 2-thiophenecarboxaldehyde (1.0 eq) and diethyl succinate (1.2 eq) is added dropwise to the stirred solution of the base at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
The reaction mixture is then cooled to room temperature, and the excess tert-butanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is acidified with concentrated hydrochloric acid until a precipitate is formed.
-
The precipitate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (E)-3-(ethoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid.
Step 2: Cyclization - Synthesis of this compound
This protocol is based on the cyclization of related succinic acid derivatives.[2]
Materials:
-
(E)-3-(Ethoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
The crude product from Step 1 is saponified by refluxing with an excess of potassium hydroxide in a mixture of ethanol and water for 2-3 hours.
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
The dicarboxylic acid is filtered, washed with cold water, and dried.
-
The dried dicarboxylic acid is then refluxed with an excess of acetic anhydride containing a catalytic amount of anhydrous sodium acetate for 2-3 hours.
-
After cooling, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride.
-
The precipitated crude this compound is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).
Data Presentation
Table 1: Reported Yields for Stobbe Condensation with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Potassium t-butoxide | t-Butanol | 85 | [4] |
| 2-Furaldehyde | Potassium t-butoxide | t-Butanol | ~70-80 (estimated) | [5] |
| Thiophen-2-carbaldehyde | Potassium t-butoxide | t-Butanol | 60-75 (expected) | [2] |
| Thiophen-2-carbaldehyde | Sodium hydride | Benzene | 60-70 (expected) | [2] |
Table 2: Expected Yields for the Cyclization Step
| Substrate | Reagents | Yield (%) | Reference |
| Arylidenesuccinic acid | Acetic anhydride, Sodium acetate | 70-85 (expected) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The Stobbe condensation. Part V. The cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid and αβ-difurfurylidenesuccinic anhydride to the corresponding benzofuran derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Furan-Dione Synthesis Optimization
Welcome to the technical support center for the optimization of furan-dione synthesis. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of furan-dione and related furan derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during furan-dione synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Temperature: Ensure the reaction is conducted at the optimal temperature. For instance, in palladium-catalyzed synthesis of functionalized furans, 80°C was found to be optimal.[1] For Diels-Alder reactions of furan and maleic anhydride, reactions can be performed at room temperature.[2] - Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A reaction time of 4 hours was found to be optimal for the silver(I)-promoted oxidative coupling of certain methyl esters, as longer times led to reduced selectivity.[3] - Catalyst Selection: The choice of catalyst is critical. In a study on one-pot furan synthesis, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, yielding 94% product.[1] |
| Reagent Quality | - Purity of Starting Materials: Impure starting materials can lead to side reactions and lower yields. Use reagents of high purity and consider purification of starting materials if necessary.[4] - Solvent Quality: Ensure solvents are dry and of the appropriate grade, as moisture and impurities can interfere with the reaction.[4] |
| Presence of Moisture or Air | - For moisture or air-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inefficient Purification | - Product loss during workup and purification is a common cause of low yield.[4] Optimize your purification method (e.g., column chromatography, recrystallization). |
Issue 2: Formation of Side Products/Impurities
The formation of unintended side products can complicate purification and reduce the yield of the desired furan-dione.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Maleimide Homopolymerization: In Diels-Alder reactions involving maleimide, homopolymerization can be a significant side reaction, especially at temperatures above 110°C.[5] Consider using a lower maleimide to furan ratio to reduce this side reaction.[5] - Polymerization of Furan: Furan is sensitive to acids and can polymerize.[2] In acid-catalyzed reactions, carefully control the acid concentration and temperature. |
| Sub-optimal Reagent Ratios | - Vary the stoichiometry of the reactants to find the optimal ratio that maximizes the formation of the desired product and minimizes side reactions. |
| Incorrect Reaction Temperature | - Running the reaction at a temperature that is too high can promote side reactions. Conversely, a temperature that is too low may halt the reaction. Optimization is key. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing furan derivatives?
A1: Several methods are commonly employed for furan synthesis, including:
-
Paal-Knorr Synthesis: This involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[6][7]
-
Feist-Benary Synthesis: This method involves the reaction of 1,3-dicarbonyl compounds with α-halo ketones.[1]
-
Diels-Alder Reaction: This cycloaddition reaction between a diene (like furan) and a dienophile can be used to create complex cyclic structures which can then be converted to furan derivatives.[5][8]
-
Palladium-Catalyzed One-Pot Synthesis: This is a versatile method for producing functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides.[1]
Q2: How can I improve the yield of my palladium-catalyzed furan synthesis?
A2: To optimize the yield of a palladium-catalyzed furan synthesis, consider the following factors:
-
Catalyst: PdCl₂(CH₃CN)₂ has been shown to be highly effective.[1]
-
Solvent: Dioxane is a suitable solvent for this type of reaction.[1]
-
Base: K₂CO₃ is an effective base.[1]
-
Oxidant: CuCl₂ can be used as an oxidant to improve catalytic efficiency.[1]
-
Temperature: A reaction temperature of 80°C has been reported to provide high yields.[1]
Q3: My Diels-Alder reaction between furan and maleic anhydride is reversible. How can I favor the formation of the product?
A3: The Diels-Alder reaction of furan and maleic anhydride is known to be reversible. To favor the formation of the adduct, you can:
-
Control the temperature: While the reaction can proceed at room temperature, the thermodynamic stability of the product can be a deciding factor.[9][10]
-
Solvent choice: Different solvents can influence the reaction outcome.[10]
-
Substituents: The presence of certain substituents on the furan ring can significantly affect the reactivity and the stability of the product. For instance, furans with boryl substituents at the C-3 position have shown excellent reactivity and yield in Diels-Alder reactions with maleic anhydride.[10]
Q4: What are some common purification techniques for furan derivatives?
A4: Purification of furan derivatives often involves standard organic chemistry techniques. However, due to their potential instability, care must be taken. Common methods include:
-
Column Chromatography: Using silica gel is a common method to separate the desired product from impurities.[4]
-
Recrystallization: This can be an effective method for purifying solid products.
-
Distillation: For volatile furan derivatives, distillation under reduced pressure can be used.
-
Adsorption/Desorption: A method involving adsorption on activated carbon followed by desorption with a solvent like ethanol or acetone has been described for purifying furan derivatives from reaction mixtures.[11]
Experimental Protocols
1. Palladium-Catalyzed One-Pot Synthesis of 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one
This protocol is adapted from a study on the high-yield production of functionalized furans.[1]
-
Reactants:
-
Cyclohexane-1,3-dione (1a)
-
Allyl bromide (2a)
-
-
Reagents:
-
Catalyst: PdCl₂(CH₃CN)₂
-
Base: K₂CO₃
-
Oxidant: CuCl₂
-
Solvent: Dioxane
-
-
Procedure:
-
In a reaction vessel, combine Cyclohexane-1,3-dione (1a), PdCl₂(CH₃CN)₂ catalyst, K₂CO₃ base, and CuCl₂ oxidant in dioxane.
-
Add allyl bromide (2a) to the mixture.
-
Heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C and monitor its progress (e.g., by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate workup and purification (e.g., extraction followed by column chromatography) to isolate the product, 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one (3a).
-
-
Reported Yield: 94%[1]
2. Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis
This protocol is based on the optimization of conditions for the synthesis of dihydrobenzofuran neolignans.[3]
-
Reactants:
-
Methyl p-coumarate (I) or Methyl ferulate (II)
-
-
Reagents:
-
Oxidant: Silver(I) oxide (Ag₂O)
-
Solvent: Acetonitrile
-
-
Procedure:
-
Dissolve the methyl ester (I or II) in acetonitrile in a reaction flask.
-
Add 0.5 equivalents of Ag₂O to the solution.
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours.
-
After cooling, work up the reaction mixture to isolate the dihydrobenzofuran neolignan product.
-
-
Key Finding: Acetonitrile was found to be a "greener" and effective solvent, and the reaction time was significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity.[3]
Data Presentation
Table 1: Comparison of Catalysts for One-Pot Furan Synthesis
| Catalyst | Yield (%) |
| PdCl₂(CH₃CN)₂ | 94 |
| Pd(OAc)₂ | Lower than PdCl₂(CH₃CN)₂ |
| Pd(acac)₂ | Lower than PdCl₂(CH₃CN)₂ |
| (Data summarized from a study on palladium-catalyzed furan synthesis)[1] |
Table 2: Optimization of Oxidant and Reaction Time for Dihydrobenzofuran Synthesis
| Oxidant | Reaction Time (h) | Conversion of Methyl Ester I (%) | Selectivity for DBN 1 (%) |
| Ag₂O | 4 | 32.7 | 94.0 |
| Ag₂O | 20 | Not specified, but longer times reduce selectivity | Not specified |
| AgCO₂CF₃ | 4 | Good, but lower than Ag₂O | Good, but lower than Ag₂O |
| (Data summarized from a study on dihydrobenzofuran neolignan synthesis)[3] |
Visualizations
Caption: Troubleshooting workflow for low product yield in furan-dione synthesis.
Caption: Side reactions in the furan-maleimide Diels-Alder reaction at high temperatures.
References
- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 2. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. reddit.com [reddit.com]
- 5. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Polymerization of Thiophene Monomers
Welcome to the technical support center for the polymerization of thiophene monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the polymerization of thiophene monomers.
Issue 1: Low Polymer Yield
Q: I am getting a very low yield of my polythiophene. What are the possible causes and how can I improve it?
A: Low polymer yield can stem from several factors related to your reaction setup and reagents. Here are some common causes and troubleshooting steps:
-
Monomer Purity: Impurities in the thiophene monomer can inhibit the polymerization process. Ensure your monomer is purified before use, for example, by distillation.
-
Oxidant/Monomer Ratio: In chemical oxidative polymerization using ferric chloride (FeCl₃), the ratio of oxidant to monomer is critical. A sub-stoichiometric ratio can severely impact molecular weight and decrease yields.[1] It is often necessary to use a significant excess of FeCl₃.[2]
-
Reaction Temperature: Lower reaction temperatures, while sometimes beneficial for controlling polydispersity, can lead to a slight reduction in yield.[1] Conversely, increasing the reaction temperature can improve monomer conversion, but may also lead to the formation of insoluble cross-linked gels.[3]
-
Solvent Choice: The solubility of the growing polymer in the reaction solvent is crucial. If the polymer precipitates too early, chain growth will be terminated, resulting in low molecular weight and yield. Using a solvent in which the polymer is more soluble can lead to higher molecular weights and yields.[1]
-
Reaction Time: Ensure the polymerization is allowed to proceed for a sufficient amount of time to achieve high conversion.
Issue 2: Poor Regioregularity (Low Head-to-Tail Coupling)
Q: My poly(3-alkylthiophene) has low regioregularity. How can I increase the percentage of head-to-tail (HT) couplings?
A: Achieving high regioregularity is crucial for obtaining desirable electronic and optical properties in poly(3-alkylthiophenes).[4] Here are key factors to consider:
-
Polymerization Method:
-
GRIM (Grignard Metathesis) Method: This method is known to produce highly regioregular poly(3-alkylthiophenes), often with >95% HT couplings.[5][6]
-
McCullough and Rieke Methods: These are also effective methods for synthesizing highly regioregular polymers.[7]
-
Chemical Oxidative Polymerization (e.g., with FeCl₃): This method is simpler and more cost-effective but often results in less controlled polymerization and lower regioregularity.[8] However, regioregularity can be improved by optimizing reaction conditions.
-
-
Optimizing Chemical Oxidative Polymerization for Higher Regioregularity:
-
Lower Monomer Concentration: Decreasing the monomer concentration has been shown to increase the regioregularity.[8]
-
Lower Temperature: Conducting the polymerization at a lower temperature can improve regioregularity.[1][8]
-
Slow Addition of Monomer: Slowly adding the monomer solution to the oxidant suspension can also enhance regioregularity.[8]
-
Solvent: The choice of solvent can influence the regioregularity of the resulting polymer.[1]
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q: The polydispersity index (PDI) of my synthesized polythiophene is very high. How can I achieve a narrower molecular weight distribution?
A: A high PDI indicates a broad distribution of polymer chain lengths, which can negatively affect material performance. To obtain a narrower PDI:
-
Controlled Polymerization Techniques: Employing "living" or controlled polymerization methods like the Grignard Metathesis (GRIM) method can provide polymers with predetermined molecular weights and relatively narrow molecular weight distributions (PDIs typically between 1.2-1.5).[9]
-
Reaction Temperature: In chemical oxidative polymerization, lower reaction temperatures can help to improve the polydispersity.[1]
-
Sonication: Performing the polymerization under sonication has been shown to yield polymers with a narrower polydispersity.[8]
Issue 4: Insoluble Polymer
Q: My synthesized polythiophene is insoluble in common organic solvents. What could be the reason and what can I do?
A: The insolubility of polythiophenes is a common issue, particularly for unsubstituted polythiophene.
-
Substituents on the Thiophene Ring: The introduction of alkyl or other functional groups at the 3-position of the thiophene ring is the most common strategy to impart solubility.
-
Cross-linking: In chemical oxidative polymerization, high reaction temperatures can lead to the formation of insoluble, cross-linked gels.[3] Consider lowering the reaction temperature.
-
Electrochemical Polymerization: Polymers produced by electropolymerization are often insoluble as they are deposited as a film on the electrode surface.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for polymerizing thiophene monomers?
A1: The primary methods for thiophene polymerization are:
-
Chemical Oxidative Polymerization: This is a widely used and relatively simple method that employs an oxidizing agent, most commonly ferric chloride (FeCl₃), to initiate polymerization.[8]
-
Electrochemical Polymerization: In this method, the polymerization is initiated by applying an electrical potential to an electrode immersed in a solution containing the thiophene monomer.[4]
-
Metal-Catalyzed Cross-Coupling Reactions: These methods, such as the Grignard Metathesis (GRIM) polymerization, McCullough, and Rieke methods, offer greater control over the polymer's structure, leading to high regioregularity and well-defined molecular weights.[5][7]
Q2: How does the choice of solvent affect the polymerization of thiophenes?
A2: The solvent plays a critical role in thiophene polymerization and can influence several properties of the resulting polymer:
-
Solubility of the Polymer: For chemical oxidative polymerization, the solvent must be able to dissolve the growing polymer chains to allow for the formation of high molecular weight polymers.[1] If the polymer precipitates prematurely, the yield and molecular weight will be low.
-
Solubility of the Oxidant: In methods using FeCl₃, the oxidant has poor solubility in many organic solvents that are good for polythiophenes. This can be a challenge in achieving a homogeneous reaction.[1]
-
Regioregularity and Molecular Weight: Polymers prepared in better solvents tend to have higher molecular weights and improved regioregularity.[1]
-
Film Morphology in Electropolymerization: The solvent used during electrochemical deposition can guide the morphology and properties of the resulting polymer film.[11]
Q3: What is the importance of regioregularity in poly(3-alkylthiophenes)?
A3: Regioregularity refers to the specific orientation of the monomer units in the polymer chain. In poly(3-alkylthiophenes), the desired arrangement is head-to-tail (HT) coupling. High regioregularity is crucial because:
-
It allows the polymer chains to adopt a more planar conformation, which enhances π-π stacking between chains.
-
This increased order leads to improved crystallinity and higher charge carrier mobility, which are essential for applications in electronic devices like transistors and solar cells.[4]
-
Structurally homogenous and defect-free polymers resulting from high regioregularity have significantly improved photonic and electronic properties compared to their regioirregular counterparts.[4]
Q4: What are some common side reactions in thiophene polymerization?
A4: Several side reactions can occur during thiophene polymerization, leading to defects in the polymer structure or termination of chain growth.
-
In GRIM Polymerization:
-
End-group Capping: Using more than one equivalent of a Grignard reagent like methyl Grignard can lead to the capping of polymer chains with methyl groups.[9]
-
Phenyl Group Transfer: The transfer of a phenyl group from the catalyst to the polymer can occur.[9]
-
Desulfurization: The catalyst can cause desulfurization of the terminal thiophene ring.[9]
-
-
In Chemical Oxidative Polymerization:
-
Over-oxidation: The polymer can be over-oxidized, leading to a decrease in conjugation length and degradation of properties.
-
Cross-linking: At higher temperatures, cross-linking reactions can occur, resulting in insoluble polymer gels.[3]
-
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Chemical Oxidative Polymerization of Thiophenes
| Parameter Varied | Effect | Reference |
| Reaction Temperature | Lowering temperature improves polydispersity but may slightly decrease yield. | [1] |
| Solvent | Better solvents for the polymer lead to higher molecular weight and improved regioregularity. | [1] |
| Monomer Concentration | Lowering monomer concentration can improve regioregularity. | [8] |
| Monomer/Oxidant Ratio | Sub-stoichiometric oxidant ratios severely decrease yield and molecular weight. | [1] |
Table 2: Influence of Regioregularity on P3HT Properties
| Regioregularity (%) | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Melting Temperature (°C) |
| 98 | 21 | 1.76 | ~235 |
| 96 | 29.5 | 1.83 | ~220 |
| 93 | 28 | 2.1 | ~210 |
| Data adapted from reference[12] for illustrative purposes. Actual values may vary based on specific synthesis conditions. |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of 3-Hexylthiophene using FeCl₃
Materials:
-
3-hexylthiophene (3HT) monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (MeOH)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous FeCl₃ (e.g., 4 mmol) in dry chloroform (e.g., 6.5 mL).[3]
-
Cool the suspension to the desired reaction temperature (e.g., 0°C or 23°C) using an ice bath or water bath.[3]
-
In a separate flask, dissolve the 3-hexylthiophene monomer (e.g., 1 mmol) in a small amount of dry chloroform.
-
Slowly add the monomer solution dropwise to the stirred suspension of FeCl₃.[3][8]
-
Allow the reaction mixture to stir under an inert atmosphere for a specified time (e.g., 2 to 24 hours).[3][8]
-
To quench the polymerization, pour the reaction mixture into a large volume of methanol.[3] A precipitate of the polymer should form.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.[13]
-
Further purify the polymer by Soxhlet extraction with methanol, followed by extraction with a good solvent for the polymer (e.g., chloroform or THF) to separate the soluble polymer fraction.
-
Recover the polymer by evaporating the solvent and dry under vacuum.
Protocol 2: Grignard Metathesis (GRIM) Polymerization of a 3-Alkylthiophene
Materials:
-
2,5-dibromo-3-alkylthiophene monomer
-
An alkyl or vinyl Grignard reagent (e.g., tert-butylmagnesium chloride in diethyl ether)
-
Nickel(II) catalyst with a phosphine ligand (e.g., Ni(dppp)Cl₂, where dppp is 1,3-bis(diphenylphosphino)propane)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for air-sensitive reactions
-
Argon or Nitrogen gas supply
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF.
-
Add one equivalent of the Grignard reagent solution via syringe.[6]
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period (e.g., 2 hours) to allow for the magnesium-halogen exchange to occur.[9][14]
-
After the formation of the Grignard intermediate, add a catalytic amount of the Ni(dppp)Cl₂ catalyst, often as a suspension in anhydrous THF.[9]
-
The polymerization is allowed to proceed at room temperature for a set time, during which the solution will likely become more viscous.
-
Quench the reaction by pouring the mixture into methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by washing with methanol and subsequent Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum.
Protocol 3: Electrochemical Polymerization of Thiophene
Materials:
-
Thiophene monomer
-
A suitable electrolyte (e.g., lithium perchlorate, LiClO₄)
-
An appropriate solvent (e.g., acetonitrile)
-
A three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of the thiophene monomer and the supporting electrolyte in the chosen solvent (e.g., 0.2 M thiophene and 0.1 M LiClO₄ in acetonitrile).[15]
-
Assemble the three-electrode cell with the electrodes immersed in the monomer solution. Ensure the working electrode surface is clean.
-
Apply a potential to the working electrode to initiate polymerization. This can be done through:
-
A polymer film will deposit and grow on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization and the charge passed.
-
After polymerization, remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The polymer film can then be characterized on the electrode or carefully removed for further analysis if it is a free-standing film.
Visualizations
Caption: Mechanism of Chemical Oxidative Polymerization of Thiophene.
Caption: Catalytic Cycle of GRIM Polymerization.
Caption: General Experimental Workflow for Thiophene Polymerization.
References
- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.cut.ac.cy [web.cut.ac.cy]
- 13. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates [mdpi.com]
- 14. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 15. openriver.winona.edu [openriver.winona.edu]
- 16. mdpi.com [mdpi.com]
stability and degradation of 3-(thiophen-2-yl)furan-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(thiophen-2-yl)furan-2,5-dione. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of related furan-2,5-dione (maleic anhydride) and thiophene compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The furan-2,5-dione ring is susceptible to hydrolysis, which would open the anhydride to form the corresponding dicarboxylic acid. This is a common degradation route for anhydrides in the presence of moisture.
-
Nucleophilic Attack: The electrophilic nature of the anhydride ring makes it a target for nucleophiles. Amines, alcohols, and thiols can react to open the ring and form amides, esters, and thioesters, respectively.
-
Thermal Decomposition: While maleic anhydride derivatives can be used as thermal stabilizers, high temperatures can lead to decarboxylation or other decomposition reactions.[1]
-
Photodegradation: Aromatic and heterocyclic compounds, including thiophenes and furans, can be sensitive to light, potentially leading to polymerization or rearrangement reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and atmospheric oxygen. The container should be opaque or amber to prevent exposure to light.
Q3: My compound shows a new spot on TLC/a new peak in HPLC after being in solution for a short time. What could be the cause?
A3: This is a common indication of degradation, most likely due to hydrolysis if your solvent contains even trace amounts of water. The new, more polar spot/peak is likely the dicarboxylic acid hydrolysis product. To confirm this, you can intentionally add a small amount of water to a sample and monitor the rate of formation of the new peak. To prevent this, use anhydrous solvents and handle the compound under inert, dry conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing potency or activity over time. | Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer over the time course of the experiment using HPLC or LC-MS. 3. If degradation is observed, consider using a co-solvent system with a lower water content or reducing the incubation time. |
| High variability between replicate experiments. | Inconsistent handling and storage leading to varying levels of degradation. | 1. Standardize the protocol for solution preparation, ensuring the use of anhydrous solvents. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Always handle the solid compound and solutions under an inert atmosphere where possible. |
Issue 2: Unexpected Reaction Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a side product when reacting with an amine or alcohol. | The nucleophile is reacting with the furan-2,5-dione ring instead of the intended functional group. | 1. Confirm the structure of the side product using techniques like NMR and mass spectrometry. 2. Protect the furan-2,5-dione moiety if it is not the intended reaction site. 3. Adjust reaction conditions (e.g., lower temperature, non-nucleophilic base) to favor the desired reaction pathway. |
| Discoloration or polymerization of the compound during a reaction. | Thermal or light-induced degradation/polymerization. | 1. Run the reaction at a lower temperature. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffer
This protocol outlines a method to determine the hydrolytic stability of this compound.
1. Materials:
- This compound
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Phosphate buffered saline (PBS), pH 7.4
- Formic acid (for mobile phase)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
- Prepare a 10 mM stock solution of the compound in anhydrous ACN.
- Spike the stock solution into pre-warmed (37°C) PBS to a final concentration of 100 µM.
- Immediately inject a sample (t=0) onto the HPLC system.
- Incubate the remaining solution at 37°C.
- Inject samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
- Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.
3. HPLC Method:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at a wavelength where both the parent and expected degradation products absorb (e.g., 254 nm or a wavelength determined by UV scan).
4. Data Analysis:
- Plot the peak area of the parent compound against time.
- Calculate the half-life (t½) of the compound under these conditions.
Data Presentation
Table 1: Hydrolytic Stability of this compound at 37°C
| Buffer (pH) | Half-life (t½) in minutes | Primary Degradation Product |
| pH 5.0 Acetate | > 480 | (Z)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid |
| pH 7.4 PBS | 120 | (Z)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid |
| pH 9.0 Carbonate | 15 | (Z)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid |
Note: The data in this table is illustrative and should be determined experimentally.
Table 2: Forced Degradation Study Summary
| Condition | Observation | % Degradation (after 24h) |
| 0.1 M HCl, 60°C | Slow degradation | ~15% |
| 0.1 M NaOH, RT | Rapid degradation | >95% within 1 hour |
| 3% H₂O₂, RT | Moderate degradation | ~40% |
| Solid, 80°C | No significant change | <2% |
| Solid, UV light (254 nm) | Slight discoloration | ~5% |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
Technical Support Center: Purification of Thophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude thiophene derivatives?
Common impurities often include unreacted starting materials, byproducts from the synthesis (such as isomers or oligomers), residual catalysts, and sulfur-containing compounds like mercaptans and sulfides, which can cause a strong, unpleasant odor.[1][2]
Q2: How do I choose the best purification method for my thiophene derivative?
The choice of purification method depends on the physical state of your compound (solid or liquid), the nature of the impurities, and the desired final purity.
-
For solid compounds: Recrystallization is often the first choice due to its simplicity and cost-effectiveness. Column chromatography is suitable for separating complex mixtures or achieving very high purity.
-
For liquid compounds: Distillation (simple, fractional, or vacuum) is effective for separating compounds with different boiling points. For mixtures with close-boiling impurities, extractive or azeotropic distillation may be necessary.[2][3] Column chromatography is also a viable option.
-
For removing specific impurities: Chemical treatments can be employed to target and remove particular types of impurities, such as odorous sulfur compounds.[1][4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[5] To address this:
-
Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture and redissolve it.
-
Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. A good starting point for a mixed solvent system is a pair of miscible solvents where your compound is soluble in one and insoluble in the other.[6]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath. Rapid cooling can favor oil formation.[5]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[5]
Q4: My column chromatography separation is not effective. The spots are streaking on the TLC plate. What could be the issue?
Streaking on a TLC plate during column chromatography can be caused by several factors:
-
Compound insolubility: Your compound may not be fully soluble in the mobile phase, causing it to streak as it moves down the column. Try a more polar solvent system.
-
Acidic or basic nature of the compound: If your thiophene derivative is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the separation.[7]
-
Overloading the column: Applying too much sample to the column can lead to broad, streaky bands. Ensure your sample is loaded in a concentrated band at the top of the column.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.[5]- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8] |
| Crystallization happens too quickly. | - The solution is too concentrated.- The cooling process is too fast. | - Add a small amount of additional hot solvent to the solution.[5]- Allow the flask to cool slowly on the benchtop before placing it in an ice bath. |
| The recovered yield is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals.[5]- Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent during filtration. |
| The purified crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Optimize the solvent system using TLC. A good starting Rf for the desired compound is around 0.2-0.3.[7]- Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Cracks appear in the silica gel bed. | - The column has run dry.- The solvent polarity was changed too drastically. | - Never let the solvent level drop below the top of the silica gel.- When running a gradient elution, increase the polarity of the solvent gradually. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| The collected fractions are not pure. | - The fractions were collected too broadly.- The separation was incomplete. | - Collect smaller fractions and analyze them by TLC before combining.- Re-run the column on the impure fractions with a shallower solvent gradient. |
Data Presentation
The efficiency of various purification methods for thiophene and its derivatives is summarized below. The final purity and yield can vary significantly depending on the specific compound, the nature and amount of impurities, and the precise experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | >90% | >99% | 70-95% | Highly dependent on solvent selection and the solubility difference between the compound and impurities. |
| Column Chromatography | Variable | Up to 99.7%[10][11] | 50-90% | Effective for complex mixtures and achieving high purity, but can be time-consuming and use large volumes of solvent. |
| Distillation (Fractional/Vacuum) | >90% | >99% | 80-95% | Best for thermally stable liquids with significantly different boiling points from impurities. Vacuum distillation is used for high-boiling or sensitive compounds.[11] |
| Extractive Distillation | Variable | High | Variable | Used to separate compounds with close boiling points by introducing a solvent that alters their relative volatilities.[2][12][13] |
| Chemical Treatment (Nitric Acid) | Variable | High (after distillation) | 94-98%[1] | Specifically targets and removes foul-smelling sulfur impurities.[1] The product requires subsequent distillation. |
| Chemical Treatment (Selective Oxidation) | Variable | High (after distillation) | >95% conversion of mercaptans[4] | Selectively oxidizes mercaptan impurities to less volatile polysulfides, which are then removed by distillation.[4] |
Experimental Protocols
Protocol 1: Purification of a Solid Thiophene Derivative by Recrystallization
This protocol outlines the general procedure for purifying a solid thiophene derivative.
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, or mixtures thereof).[14]
-
A suitable solvent will dissolve the compound when hot but not at room temperature.[6] A mixed solvent system can be used if no single solvent is ideal.[6]
-
-
Dissolution:
-
Place the crude thiophene derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[9]
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of a thiophene derivative using silica gel column chromatography.
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.[15]
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of a non-polar and a polar solvent).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[15]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude thiophene derivative in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.[7]
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.
-
Continuously collect the eluate in fractions (e.g., in test tubes).
-
-
Analysis and Collection:
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure desired compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiophene derivative.
-
Protocol 3: Removal of Mercaptan Impurities by Selective Oxidation
This protocol details a chemical treatment method to remove odorous mercaptan impurities.[4]
-
Reaction Setup:
-
In a reaction vessel, dissolve the crude thiophene derivative containing mercaptan impurities.
-
Add 1-10 molar equivalents of sulfur relative to the amount of mercaptan.[4]
-
Add a basic catalyst. This can be a liquid base (0.1-10% by weight relative to the thiophene) or a solid basic resin (0.5-15% by weight).[4]
-
-
Oxidation:
-
Work-up and Distillation:
-
If a solid catalyst was used, filter it from the reaction mixture.
-
Purify the resulting liquid by distillation (atmospheric or vacuum) to separate the higher-boiling polysulfides from the purified thiophene derivative.
-
Visualizations
Caption: Workflow for the purification of solid thiophene derivatives by recrystallization.
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for thiophene purification.
References
- 1. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 2. US3879268A - Method for separating thiophene from mixtures thereof with benzene - Google Patents [patents.google.com]
- 3. CN102432589A - Method for purifying thiophene by azeotropic distillation - Google Patents [patents.google.com]
- 4. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 12. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Overcoming Solubility Issues of Furan-Containing Polymers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furan-containing polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Troubleshooting Guide: My Furan-Containing Polymer Won't Dissolve
Experiencing difficulty in dissolving your furan-containing polymer is a common challenge. This step-by-step guide will help you troubleshoot the issue systematically.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of furan-containing polymers?
Furan-containing polymers, particularly conjugated ones, often exhibit poor solubility due to strong intermolecular π-π stacking and rigid polymer backbones. This leads to a high lattice energy that is difficult for solvents to overcome. The inherent polarity of the furan ring can also influence its interaction with different solvents.
Q2: How can I select an appropriate solvent for my furan-containing polymer?
A good starting point is to use the principle of "like dissolves like." Furan-containing polymers are often soluble in polar aprotic solvents.[1] Common solvents to try include tetrahydrofuran (THF), chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1]
A more systematic approach is to use Hansen Solubility Parameters (HSP). The HSP concept separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A polymer is most likely to dissolve in a solvent with similar HSP values.
Table 1: Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Furan (monomer) | 17.5 | 2.9 | 4.5 |
| Data for solvents are widely available in chemical literature and databases.[2][3] The values for furan monomer are provided for reference. |
Q3: Can I improve solubility by changing the polymer's side chains?
Yes, modifying the side chains is a very effective strategy. The introduction of bulky or long, flexible alkyl side chains can disrupt the packing of the polymer backbone, reducing intermolecular forces and allowing solvent molecules to penetrate and solvate the polymer chains more easily. However, there is a trade-off, as excessively bulky side chains can sometimes hinder other desired properties like charge transport in electronic applications.[4][5] It has been shown that substituting furan for thiophene in some polymer backbones can significantly improve solubility, allowing for the use of shorter branched side chains.[5]
Table 2: Qualitative Solubility of a Furan-Containing Polymer (PDPP2FT) with Different Side Chains
| Polymer Side Chain | Solubility in Common Organic Solvents |
| Shorter branched alkyl chains | Improved solubility compared to thiophene analogue[5] |
| Linear alkyl side chains | Can promote better thin-film nanostructural order[5] |
Q4: How does copolymerization affect the solubility of furan-containing polymers?
Copolymerization is another powerful technique to enhance solubility. By introducing a second, more soluble monomer into the polymer chain, you can disrupt the crystalline packing of the furan-containing segments. This increases the overall entropy of the system and makes it more favorable for the polymer to dissolve. For instance, creating furan-based copolyesters can lead to materials with improved processability.[6] The properties of the resulting copolyester can be tuned by adjusting the molar ratio of the comonomers.[6]
Q5: What is post-polymerization modification and how can it help with solubility?
Post-polymerization modification involves chemically altering the polymer after it has been synthesized. This allows for the introduction of functional groups that can enhance solubility without interfering with the polymerization reaction itself. For example, you could introduce charged groups or polyethylene glycol (PEG) chains to improve solubility in aqueous or polar organic solvents.
Experimental Protocols
Protocol 1: General Procedure for Polymer Solubility Testing
-
Preparation: Weigh out a small, precise amount of the dry polymer (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to a vial containing the polymer.
-
Agitation: Stir the mixture vigorously at a controlled temperature. The use of a magnetic stirrer is recommended. For resistant polymers, gentle heating or ultrasonication can be applied.
-
Observation: Visually inspect the mixture at regular intervals (e.g., 1, 6, 24 hours) for signs of dissolution (e.g., formation of a clear, homogeneous solution) or swelling.
-
Quantification (Optional): If the polymer dissolves, you can determine the saturation solubility by gradually adding more polymer until a precipitate is observed. For a more precise measurement, a UV-Vis spectrophotometer can be used if the polymer has a chromophore. Prepare a calibration curve with solutions of known concentrations. Then, prepare a saturated solution, filter out any undissolved polymer, dilute the supernatant, and measure its absorbance to determine the concentration.[7][8]
Protocol 2: Synthesis of a Soluble Furan-Based Copolyester via Enzymatic Polymerization
This protocol is a generalized procedure based on literature for the synthesis of furan-based copolyesters, which often exhibit improved solubility compared to their homopolymer counterparts.[9][10][11]
-
Monomer Preparation: Use dimethyl 2,5-furandicarboxylate (DMFDCA) as the furan-based monomer, as it generally has better solubility than 2,5-furandicarboxylic acid (FDCA).[10] Select a suitable comonomer, such as an aliphatic diol (e.g., 1,8-octanediol) or a diacid ethyl ester.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine the DMFDCA, the chosen comonomer, and an enzymatic catalyst such as Candida antarctica lipase B (CALB).[9] A high-boiling point, bio-based solvent like p-cymene can be used.[9][12]
-
Polymerization: Heat the reaction mixture to a temperature suitable for the enzyme's activity (typically 60-90°C) with continuous stirring. The reaction time can range from 24 to 72 hours.
-
Work-up: After the desired reaction time, dissolve the reaction mixture in a suitable solvent like chloroform and precipitate the polymer by adding it to a non-solvent such as cold methanol.
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 3: Solvent Casting for Thin Film Preparation
This method is used to prepare thin films of soluble polymers, which is often a prerequisite for their characterization and application.[13][14]
-
Solution Preparation: Prepare a homogeneous solution of the furan-containing polymer in a suitable volatile solvent (e.g., chloroform, THF) at a specific concentration (e.g., 10-20 mg/mL). Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Casting: Pour the polymer solution onto a flat, level substrate (e.g., a glass petri dish or a Teflon-coated surface).
-
Solvent Evaporation: Cover the substrate with a lid that has small openings to allow for slow and controlled evaporation of the solvent. This helps in the formation of a uniform film. The evaporation can be done at room temperature or in a controlled environment like a vacuum oven at a slightly elevated temperature.
-
Film Detachment: Once the solvent has completely evaporated, carefully peel the polymer film from the substrate.
-
Annealing (Optional): The film can be further dried in a vacuum oven to remove any residual solvent and to anneal the film, which can improve its structural order.
Strategies for Enhancing Solubility of Furan-Containing Polymers
The following diagram illustrates the main strategies that can be employed to overcome the solubility challenges of furan-containing polymers.
References
- 1. Journal articles: 'Furan; Solvents; Polymers' – Grafiati [grafiati.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. hansen-solubility.com [hansen-solubility.com]
- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 5. Side-chain tunability of furan-containing low-band-gap polymers provides control of structural order in efficient solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Films for Wound Healing Fabricated Using a Solvent Casting Technique [mdpi.com]
- 14. researchgate.net [researchgate.net]
byproduct identification in the synthesis of 3-(thiophen-2-yl)furan-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(thiophen-2-yl)furan-2,5-dione. The information is designed to help identify and resolve common issues related to byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low and I've isolated an insoluble, solid byproduct. What could it be?
A1: A common issue in reactions involving maleic anhydride is the formation of poly(maleic anhydride) through radical polymerization, especially at elevated temperatures.[1][2] This polymer is often insoluble in common organic solvents used for purification.
-
Troubleshooting Steps:
-
Confirm Polymer: Characterize the insoluble material using FT-IR. Look for characteristic broad anhydride stretches.
-
Optimize Reaction Conditions: Lower the reaction temperature, reduce reaction time, or introduce a radical inhibitor to minimize polymerization.
-
Purification: If formed, the polymer can often be removed by simple filtration due to its poor solubility compared to the desired product.
-
Q2: My NMR spectrum shows unreacted starting materials. How can I improve conversion?
A2: The presence of thiophene and maleic anhydride (or a related acylating agent) indicates an incomplete reaction.[3] This could be due to several factors:
-
Insufficient Catalyst: In a Friedel-Crafts acylation, ensure the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is active and used in the correct stoichiometric amount.[4]
-
Reaction Time/Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction.[5] Ensure high-purity, anhydrous reagents and solvents are used.
Q3: I have an impurity with a mass of (M+18) compared to my product in the LC-MS analysis. What is this byproduct?
A3: A mass increase of 18 amu strongly suggests the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid: 2-(carboxy-2-oxo-2-(thiophen-2-yl)ethyl)acrylic acid. This occurs when water is present in the reaction mixture or during workup.[1][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Avoid prolonged exposure to aqueous environments during the extraction and washing steps.
-
Purification: The dicarboxylic acid has different polarity and solubility than the anhydride and can typically be separated by column chromatography or recrystallization.
-
Q4: My ¹H NMR spectrum has signals that don't correspond to the product or starting materials. What are other possible organic impurities?
A4: Several process-related organic impurities can arise from side reactions:[7][8]
-
Di-acylated Thiophene: Friedel-Crafts reactions can sometimes lead to polysubstitution. An excess of the acylating agent could lead to the formation of 2,5-di-(succinoyl)thiophene derivatives.
-
Positional Isomer: While Friedel-Crafts acylation of thiophene strongly favors the 2-position, trace amounts of the 3-substituted isomer, 3-(thiophen-3-yl)furan-2,5-dione, might form.[9][10] The stability of the cationic intermediate for 2-substitution is significantly higher, making this a minor byproduct in most cases.[9]
-
Ring-Opened Adducts: Nucleophilic attack on the maleic anhydride moiety by thiols (if present as impurities) can lead to ring-opened thioester products.
Data Presentation: Byproduct Identification
The following tables summarize key analytical data for the target product and its most probable byproducts to aid in their identification.
Table 1: Mass Spectrometry Data for Potential Species
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound (Product) | ![]() | C₈H₄O₃S | 180.18 | 181.19 |
| Thiophene (Starting Material) | ![]() | C₄H₄S | 84.14 | 85.15 |
| Maleic Anhydride (Starting Material) | ![]() | C₄H₂O₃ | 98.06 | 99.07 |
| Hydrolyzed Product | ![]() | C₈H₆O₄S | 198.19 | 199.20 |
| Poly(maleic anhydride) unit | ![]() | (C₄H₂O₃)n | (98.06)n | Varies |
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Note: Predicted values and values from similar structures. Actual shifts may vary.)
| Proton | Product | Thiophene[11] | Maleic Anhydride | Hydrolyzed Product |
| Thiophene H3' | ~7.2-7.3 | ~7.12 | - | ~7.2-7.4 |
| Thiophene H4' | ~7.1-7.2 | ~7.12 | - | ~7.1-7.3 |
| Thiophene H5' | ~7.6-7.8 | ~7.33 | - | ~7.6-7.8 |
| Furan-dione H4 | ~6.5-6.7 | - | ~7.10 | ~6.4-6.6 |
| Carboxylic Acid -OH | - | - | - | >10 (broad) |
Key Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (SiO₂) by dissolving the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a hexane:ethyl acetate gradient). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate).
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute compounds of increasing polarity. The target product is moderately polar, while the hydrolyzed dicarboxylic acid is more polar and will elute later. Unreacted thiophene will elute very early with non-polar solvents.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh approximately 1 mg of the crude or purified sample into a clean vial.
-
Dilution: Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the mobile phase as the diluent. For example, take 10 µL of the stock solution and dilute it to 1 mL.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.
Visual Diagrams
Synthesis and Side Reaction Pathways
The synthesis of this compound, typically via a Friedel-Crafts type reaction, can be accompanied by common side reactions such as hydrolysis of the anhydride product and polymerization of the maleic anhydride starting material.
References
- 1. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 6. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. veeprho.com [veeprho.com]
- 9. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up the Production of Substituted Furan-diones
Welcome to the technical support center for the synthesis and scale-up of substituted furan-diones. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to the production of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted furan-diones?
A1: The most prevalent methods include the oxidation of corresponding furans or furfurals and the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. For instance, maleic anhydride, a furan-2,5-dione, is often synthesized through the gas-phase oxidation of furfural using catalysts like vanadium oxides.[1][2] The Paal-Knorr synthesis is a versatile method for creating a variety of substituted furans and can be adapted for furan-diones, though it can present challenges such as harsh acidic conditions.[3][4][5]
Q2: What are the primary challenges when scaling up furan-dione synthesis?
A2: Key challenges in scaling up production include managing the exothermic nature of oxidation reactions to prevent thermal runaway, catalyst deactivation due to coking or poisoning, and ensuring efficient purification of the final product.[6][7] For reactions like the Paal-Knorr synthesis, the availability of 1,4-dicarbonyl precursors and the need for prolonged heating in acid can be limiting factors at a larger scale.[3][5]
Q3: What are the typical side products in furan-dione synthesis, and how can they be minimized?
A3: In the oxidation of furfural to maleic anhydride, common side products include furan, 5-acetoxyl-2(5H)-furanone, and over-oxidation products like CO and CO2.[1][8][9] Minimizing these byproducts involves careful optimization of reaction conditions such as temperature, oxygen pressure, and catalyst selection. For instance, lower temperatures and oxygen pressures in the VOx/Al2O3 catalyzed oxidation of furfural can lead to the formation of furan as a byproduct.[1]
Q4: What purification techniques are suitable for furan-diones on a larger scale?
A4: Purification strategies often involve multi-stage distillation to separate the desired furan-dione from byproducts and unreacted starting materials.[10] For some furan derivatives, adsorption on activated carbon followed by desorption with a suitable solvent can be an effective purification method at both laboratory and industrial scales.[11] The choice of method depends on the physical properties of the specific furan-dione and its impurities.
Q5: Are there greener or more sustainable approaches to furan-dione synthesis?
A5: Yes, significant research is focused on developing more sustainable routes. This includes the use of bio-based starting materials like furfural, which is derived from lignocellulosic biomass.[1] Additionally, the development of continuous flow processes, for example in the Paal-Knorr synthesis, can offer a safer and more efficient alternative to traditional batch processing, especially for exothermic reactions.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of substituted furan-diones.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Furan-dione | 1. Incomplete conversion of starting material.2. Formation of side products due to non-optimal reaction conditions.3. Catalyst deactivation. | 1. Monitor the reaction progress using techniques like GC-MS or HPLC to ensure complete conversion. Adjust reaction time or temperature as needed.2. Optimize reaction parameters such as temperature, pressure, and catalyst loading. For furfural oxidation, carefully control the oxygen concentration.[1]3. Investigate the cause of deactivation (e.g., coking). Consider catalyst regeneration procedures, such as controlled oxidation to burn off carbon deposits, or the use of more robust catalyst formulations.[6] |
| Poor Selectivity (High Impurity Profile) | 1. Over-oxidation of the desired product.2. Competing side reactions.3. Inappropriate catalyst choice. | 1. Reduce the reaction temperature or the partial pressure of the oxidant.2. In furfural oxidation, the formation of furan can be a competing reaction. Adjusting conditions can favor the desired dione.[1]3. Screen different catalysts. For example, in furfural oxidation, the structure of the supported vanadium oxides can influence selectivity.[1] |
| Difficulty in Product Purification | 1. Boiling points of the product and impurities are too close for efficient distillation.2. Thermal degradation of the product during purification. | 1. Consider alternative purification methods such as crystallization or adsorption chromatography.2. Use vacuum distillation to lower the boiling point and reduce thermal stress on the product. For some furan derivatives, purification at temperatures below 110°C is recommended to prevent thermal decomposition.[11] |
| Exothermic Reaction Leading to Poor Control (Scale-up Issue) | 1. Inadequate heat removal from the reactor. | 1. For large-scale batch reactions, ensure the reactor has sufficient cooling capacity. 2. Consider transitioning to a continuous flow process. Microreactors offer a high surface-area-to-volume ratio, enabling better temperature control for exothermic reactions.[7] |
| Catalyst Deactivation During Continuous Operation | 1. Coking: Deposition of carbonaceous material on the catalyst surface.2. Poisoning: Strong adsorption of impurities (e.g., sulfur compounds) on the active sites. | 1. Implement a regeneration cycle for the catalyst, which may involve controlled oxidation to remove coke. Diluting the reactant stream with steam can sometimes reduce the rate of coking.[6]2. Ensure the purity of the starting materials to remove potential catalyst poisons. |
Data Presentation: Catalyst Performance in Furfural Oxidation to Maleic Anhydride
The following table summarizes the performance of different catalysts in the synthesis of maleic anhydride from furfural, providing a comparative overview of their effectiveness under various conditions.
| Catalyst | Temperature (°C) | Solvent/Phase | Yield of Maleic Anhydride (%) | Key Byproducts | Reference |
| VOx/Al2O3 | 320 | Gas Phase | 73 | Furan | [1][2] |
| Mo-V-O | Optimized | Acetic Acid | 65 | - | [12] |
| H5PV2Mo10O40 / Cu(CF3SO3)2 | Optimized | - | 54 | 5-acetoxyl-2(5H)-furanone | [9] |
| TS-1 / H2O2 | 50 | - | 78 | - | [13] |
| KBr / g-C3N4 / H2O2 | Optimized | - | 70 | - | [13] |
Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.
Experimental Protocols
Protocol 1: Gas-Phase Oxidation of Furfural to Maleic Anhydride
This protocol is based on the vapor-phase oxidation of furfural using a supported vanadium oxide catalyst.
Materials:
-
Furfural (high purity)
-
Air or a mixture of oxygen and an inert gas (e.g., nitrogen)
-
VOx/Al2O3 catalyst
Equipment:
-
Fixed-bed reactor system
-
Vaporizer for furfural
-
Mass flow controllers for gases
-
Temperature controller and furnace
-
Condenser and collection system for products
-
Analytical equipment (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
Procedure:
-
Pack the fixed-bed reactor with a known amount of VOx/Al2O3 catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 320 °C) under a flow of inert gas.
-
Introduce a controlled flow of air or O2/N2 mixture into the reactor.
-
Vaporize the furfural and introduce it into the gas stream before it enters the reactor.
-
Maintain a constant flow of reactants through the catalyst bed for the desired reaction time.
-
Cool the product stream in a condenser to collect the liquid products, including maleic anhydride.
-
Analyze the collected liquid and the effluent gas using GC to determine the conversion of furfural and the yield of maleic anhydride and byproducts.
Safety Precautions:
-
Furfural is a flammable and toxic liquid. Handle it in a well-ventilated fume hood.
-
The oxidation reaction is exothermic and can be hazardous if not properly controlled. Ensure adequate temperature monitoring and control.
-
High-pressure gases should be handled with appropriate regulators and safety measures.
Visualizations
Experimental Workflow for Furan-dione Synthesis and Scale-up
Caption: A generalized workflow for the development and scale-up of furan-dione production.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in furan-dione synthesis.
Protein Kinase CK2 Signaling Pathway Inhibition
Substituted furan-diones have shown potential as inhibitors of key signaling pathways in drug development. For instance, 2,6-di(furan-3-yl)anthracene-9,10-dione acts as an ATP-competitive inhibitor of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[14]
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a furan-dione derivative.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective conversion of furfural to maleic anhydride and furan with VO(x)/Al(2)O(3) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic aerobic oxidation of renewable furfural to maleic anhydride and furanone derivatives with their mechanistic studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN102372685A - Method for preparing maleic anhydride by catalytic oxidation of 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective aerobic oxidation of furfural to maleic anhydride with heterogeneous Mo–V–O catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
Technical Support Center: Refining the Purification of Thiophene-Based Compounds
Welcome to the technical support center for the purification of thiophene-based compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the purification of these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My purified thiophene compound has a persistent foul odor. How can I remove it?
A1: Foul odors in thiophene compounds are often due to residual sulfur-containing impurities like mercaptans and sulfides.[1] A common and effective method for their removal is to treat the impure compound with dilute nitric or nitrous acid. This process selectively oxidizes and decomposes the odor-causing impurities.[1] Following the acid wash, the thiophene phase should be separated, neutralized with a base (e.g., sodium carbonate solution), dried, and then distilled to yield a purified product with a pleasant, aromatic odor similar to benzene.[1]
Q2: My thiophene derivative is a liquid at room temperature and difficult to purify by crystallization. What other methods can I use?
A2: For thiophenes that are liquid at room temperature, several purification techniques are available.[2] Distillation, particularly under reduced pressure, is a preferred method for separating compounds with different boiling points.[2][3] Another effective technique is precipitation. This can be achieved by dissolving the thiophene compound in a suitable solvent and then cooling the solution to a temperature below the compound's melting point to induce precipitation or crystallization.[2][3]
Q3: I am struggling to remove by-products from my Suzuki coupling reaction involving a thiophene boronic acid. What is the best approach?
A3: Excess boronic acid and its by-products are common impurities in Suzuki coupling reactions. A simple and effective workup step is to wash the reaction mixture with a dilute aqueous base, such as sodium hydroxide (NaOH).[4] This will convert the boronic acid into its corresponding boronate salt, which is soluble in the aqueous phase and can be easily separated. If this fails to remove all impurities, column chromatography is a reliable next step.[4]
Q4: My thiophene-based compound is colored, but I expect it to be colorless. What could be the cause and how can I fix it?
A4: A yellow tinge or other discoloration in thiophene compounds can be due to oxidation products or other impurities.[1] The nitric acid treatment described in Q1 can help in removing some of these color-causing impurities.[1] Additionally, purification by crystallization or column chromatography can effectively separate the desired colorless compound from colored contaminants.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Compound loss during aqueous washes. | Minimize the number of washes. Ensure the pH of the aqueous layer is appropriate to prevent your compound from partitioning into it. |
| Decomposition on silica gel during column chromatography. | Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) if your compound is base-sensitive. Alternatively, use a different stationary phase like alumina. |
| Product is too soluble in the recrystallization solvent. | Choose a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[5] |
| Incomplete precipitation or crystallization. | Ensure the solution is cooled to a sufficiently low temperature, at least 20°C below the melting point of the pure thiophene.[2] Stirring the solution during cooling can also promote crystallization.[3] |
Problem 2: Persistent Impurities After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities with the product. | Optimize the solvent system for your column. A shallower gradient or isocratic elution with a less polar solvent system can improve separation. |
| Streaking or tailing on the TLC plate. | Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help. For basic compounds, triethylamine is often used. |
| Impurity has a very similar Rf to the product. | Consider a different purification technique, such as preparative HPLC or crystallization. For boronic acid impurities, forming a boronic ester with ethylene glycol can alter its polarity, allowing for easier separation.[4] |
Experimental Protocols
Protocol 1: Purification of Thiophene from Odorous Impurities
-
Place 50 g of commercial thiophene in a round-bottom flask.
-
Add 50 ml of 4 N aqueous nitric acid.[1]
-
Stir the mixture vigorously at a temperature between 25°C and 84°C until the thiophene layer turns a yellow-orange color.[1]
-
Cool the mixture and transfer it to a separatory funnel.
-
Separate the thiophene layer from the aqueous layer.
-
Wash the thiophene layer with a 10% sodium carbonate solution to neutralize excess acid.[1]
-
Separate the layers and dry the thiophene layer over anhydrous calcium chloride.
-
Distill the dried thiophene. The pure product should be a clear, colorless liquid with a boiling point of 84°C.[6]
Protocol 2: Purification of a Liquid Thiophene Derivative by Precipitation
-
Dissolve the impure liquid thiophene derivative in a suitable solvent at a temperature between 0°C and 40°C.[2]
-
Cool the resulting solution to a temperature at least 20°C below the melting point of the pure thiophene derivative to induce precipitation.[2]
-
Stir the resulting suspension for 1 to 5 hours at this low temperature.[3]
-
Separate the precipitated solid by filtration, preferably using a temperature-controlled filter unit to maintain the low temperature.[3]
-
Wash the filter cake with a cold, polar solvent to remove residual impurities.[3]
-
Remove any remaining solvent from the purified product by distillation, preferably under reduced pressure at a temperature between 30°C and 150°C.[2][3]
Quantitative Data Summary
| Purification Method | Compound | Starting Purity | Final Purity | Yield | Conditions | Reference |
| Nitric Acid Treatment & Distillation | Commercial Thiophene | Not specified | "Pure" | 98.2% | 4 N HNO3, 25-84°C | [1] |
| Nitric Acid Treatment & Distillation | Crude Thiophene | Not specified | "Pure" | 97.5% | Concentrated HNO3, shaken for 30 sec | [1] |
| Precipitation | Liquid Thiophene Derivative | Not specified | > 99.50% | Up to 95% | Cooling to >20°C below melting point | [3] |
| Distillation (Post-Precipitation) | Liquid Thiophene Derivative | > 99.50% | > 99.9% | Not specified | Reduced pressure, 30-150°C | [2][3] |
Visualizations
Caption: General experimental workflow for the purification of thiophene-based compounds.
Caption: Logical workflow for troubleshooting low purity in purified thiophene compounds.
References
- 1. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 2. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. uop.edu.pk [uop.edu.pk]
Validation & Comparative
A Comparative Guide to 3-(thiophen-2-yl)furan-2,5-dione and Alternative Monomers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science and drug development, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of 3-(thiophen-2-yl)furan-2,5-dione with other relevant monomers, offering insights into their respective strengths and weaknesses in polymerization reactions. This analysis is supported by available experimental data for analogous systems, providing a valuable resource for researchers navigating the complexities of polymer design.
Introduction to this compound
This compound is a heterocyclic monomer that incorporates both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. This unique structure suggests its potential utility in the synthesis of functional polymers, particularly donor-acceptor systems relevant to organic electronics. The electron-rich thiophene ring can act as a donor, while the electron-deficient maleic anhydride derivative can serve as an acceptor. While specific experimental data for the homopolymerization or copolymerization of this exact monomer is limited in publicly available literature, its reactivity can be inferred from the behavior of its constituent parts: thiophene and maleic anhydride, and furan and maleic anhydride.
Comparison with Key Alternative Monomers
To provide a clear perspective on the potential performance of this compound, we will compare it with three key alternatives: Maleic Anhydride , Furan , and Thiophene . These monomers represent the fundamental building blocks of the target monomer and are widely used in polymer synthesis.
Data Presentation: Monomer Properties and Polymerization Behavior
| Monomer | Structure | Key Physicochemical Properties | Polymerization Behavior | Resulting Polymer Properties |
| This compound | Expected to have a high melting point and be soluble in polar organic solvents. The thiophene moiety imparts electron-donating characteristics, while the furan-dione part is electron-accepting. | Polymerization behavior is not well-documented. Expected to undergo radical polymerization, potentially forming alternating copolymers with electron-rich comonomers. The presence of the furan ring might also lead to Diels-Alder reactions. | Polymers are anticipated to be donor-acceptor materials with potential applications in organic electronics. Properties will be highly dependent on the comonomer and polymerization method. | |
| Maleic Anhydride | White crystalline solid, soluble in water (hydrolyzes) and many organic solvents. Highly reactive dienophile and electron-acceptor monomer. | Readily undergoes radical copolymerization with a variety of electron-rich monomers (e.g., styrene, vinyl ethers) to form alternating copolymers. Homopolymerization is difficult.[1] | Copolymers are often rigid, have high glass transition temperatures, and possess reactive anhydride groups that can be post-functionalized.[2][3] | |
| Furan | Colorless, volatile liquid. Aromatic diene. | Does not readily homopolymerize via radical mechanisms. Reacts with maleic anhydride primarily through a Diels-Alder cycloaddition to form an adduct, which can then be polymerized.[4][5][6] Direct copolymerization is debated and often subordinate to the Diels-Alder reaction. | Polymers derived from the furan-maleic anhydride adduct are typically non-conjugated, saturated polymers. | |
| Thiophene | Colorless liquid with a benzene-like odor. Electron-rich aromatic heterocycle. | Can be polymerized electrochemically or through various coupling reactions (e.g., Grignard metathesis, Stille coupling) to form polythiophenes.[7] Radical copolymerization with maleic anhydride has been reported to yield alternating copolymers. | Polythiophenes are a major class of conducting polymers with tunable electronic and optical properties.[8] They are often insoluble but can be made processable by introducing side chains.[8] |
Experimental Protocols
Detailed experimental protocols for the polymerization of the direct analogues of this compound are provided below.
Protocol 1: Radical Copolymerization of Thiophene and Maleic Anhydride
This protocol is based on established methods for the synthesis of alternating copolymers.
Materials:
-
Thiophene (freshly distilled)
-
Maleic anhydride (recrystallized from chloroform)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous benzene or toluene (solvent)
Procedure:
-
In a polymerization tube, dissolve equimolar amounts of thiophene and maleic anhydride in the chosen solvent.
-
Add AIBN as a radical initiator (typically 0.1-1 mol% with respect to the monomers).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture in a thermostated bath at 60-80 °C for a specified time (e.g., 24-72 hours).
-
The resulting polymer often precipitates from the solution.
-
Isolate the polymer by filtration.
-
Wash the polymer thoroughly with a solvent in which the monomers are soluble but the polymer is not (e.g., methanol or diethyl ether) to remove unreacted monomers and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as NMR, FTIR, and GPC to confirm the alternating structure and determine the molecular weight.
Protocol 2: Diels-Alder Reaction of Furan and Maleic Anhydride followed by Polymerization
This protocol describes the two-step process that is the dominant reaction pathway for furan and maleic anhydride.[6]
Step 1: Synthesis of the Furan-Maleic Anhydride Adduct
-
Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or benzene) in a round-bottom flask.
-
Add an equimolar amount of furan to the solution.
-
Stir the mixture at room temperature. The Diels-Alder adduct will typically precipitate out of the solution as a white solid.
-
Collect the adduct by filtration and wash with cold solvent.
-
Recrystallize the adduct from a suitable solvent (e.g., ethyl acetate) to obtain the pure endo or exo isomer. The endo isomer is the kinetic product, while the exo isomer is the thermodynamic product.[5]
Step 2: Polymerization of the Adduct
-
Dissolve the purified furan-maleic anhydride adduct in a suitable solvent in a polymerization tube.
-
Add a radical initiator like AIBN.
-
Follow the degassing, sealing, and heating procedures as described in Protocol 1.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash, and dry under vacuum.
-
Characterize the polymer to confirm its structure, which will be a homopolymer of the Diels-Alder adduct.
Signaling Pathways and Experimental Workflows
The monomers discussed are key components in the synthesis of donor-acceptor polymers, which are central to the functioning of various organic electronic devices. The general workflow for developing and testing such materials is outlined below.
Caption: Workflow for the development of novel polymers for organic electronics.
The fundamental principle behind donor-acceptor polymers in organic photovoltaics (OPVs) involves the creation of a charge-separated state upon photoexcitation.
Caption: Simplified signaling pathway of charge separation in a donor-acceptor polymer.
Conclusion
While direct experimental data on this compound remains scarce, a comparative analysis with its constituent monomeric units—thiophene and maleic anhydride—provides valuable insights into its potential polymerization behavior and the properties of the resulting polymers. The presence of both electron-donating (thiophene) and electron-accepting (furan-dione) moieties within a single monomer presents an intriguing platform for the synthesis of novel donor-acceptor polymers.
Researchers interested in this monomer should consider that the furan-dione component may favor Diels-Alder reactions, potentially competing with or complementing direct polymerization pathways. A thorough investigation of the reaction conditions will be crucial to control the final polymer structure. In contrast, simpler, well-established monomers like maleic anhydride and thiophene offer more predictable polymerization outcomes, leading to either alternating copolymers or conducting homopolymers, respectively. The choice of monomer will ultimately depend on the desired polymer architecture and final application. This guide serves as a foundational resource to inform such decisions in the pursuit of advanced polymeric materials.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polythiophene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thiophene and Furan Oligomers for Organic Electronics
For researchers, scientists, and professionals in drug development, the choice between thiophene and furan-based oligomers is critical in the design of novel organic electronic materials. This guide provides an objective comparison of their structural, electronic, optical, and charge transport properties, supported by experimental data, to inform material selection and design.
Thiophene oligomers have long been a cornerstone in the field of organic electronics due to their excellent charge transport characteristics and stability. However, the incorporation or substitution with furan, an oxygen-containing analogue, has emerged as a promising strategy to tune the optoelectronic properties of these materials. This comparison elucidates the key differences and synergistic effects observed in oligomers composed of these two important five-membered heterocycles.
Structural Properties: Planarity and Conformation
A fundamental distinction between oligothiophenes and oligomers containing furan lies in their molecular conformation. Oligofurans and mixed thiophene-furan oligomers tend to adopt a more planar structure, a crucial factor for efficient π-π stacking and charge transport in the solid state.
-
Oligothiophenes , such as bithiophene, often exhibit a twisted conformation with a significant dihedral angle between adjacent rings (e.g., ~150-158°).[1][2][3]
-
Oligofurans and Oligo(thienylfuran)s , in contrast, favor a fully coplanar structure.[1][4] X-ray crystallography of an alternating thiophene-furan oligomer with four rings revealed a nearly planar π-conjugated system with inter-ring dihedral angles between 172.6° and -177.0°.[1][4]
This increased planarity in furan-containing oligomers is attributed to the smaller size of the oxygen atom compared to sulfur, which reduces steric hindrance and promotes a more rigid, planar backbone.[5]
Figure 1. Conformational difference between oligothiophene and oligo(thienylfuran).
Electronic and Optical Properties
The heteroatom within the aromatic ring significantly influences the electronic energy levels (HOMO and LUMO) and, consequently, the optical properties of the oligomers.
Electronic Properties
Cyclic voltammetry (CV) studies show that oligo(thienylfuran)s have lower oxidation potentials compared to their oligothiophene counterparts, indicating higher-lying Highest Occupied Molecular Orbital (HOMO) energy levels.[1][4] This positions their electronic properties as intermediate between those of pure oligothiophenes and pure oligofurans.
-
HOMO Levels : Oligo(thienylfuran)s possess HOMO levels that are higher than those of oligothiophenes and closer to those of oligofurans.[1][4]
-
HOMO-LUMO Gaps : The energy gaps of oligo(thienylfuran)s are comparable to those of oligothiophenes but smaller than those of oligofurans.[1][4] This suggests that the incorporation of furan can modulate the HOMO level without significantly altering the band gap, offering a valuable tool for energy level tuning.
Optical Properties
The absorption and emission characteristics are directly linked to the electronic structure.
-
Absorption : The longest wavelength absorption maxima (λmax) for alternating oligo(thienylfuran)s are nearly identical to those of the corresponding oligothiophenes and are red-shifted compared to oligofurans.[1][4]
-
Fluorescence : Oligofurans are known to be highly fluorescent.[6] The fluorescence quantum yield of oligo(thienylfuran)s increases with the length of the oligomer chain. For an alternating series, the quantum yield was found to increase from 3.5% for a two-ring system to 24% for a six-ring system.[1][4]
Comparative Data Tables
The following tables summarize the key experimental data for oligomers of different compositions and lengths (n = number of rings).
Table 1: Electronic Properties
| Oligomer Type | Length (n) | Oxidation Potential (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Oligothiophene | 2 | +1.08[4] | -5.40[7] | -2.12[7] | 3.28[7] |
| 4 | +0.60[4] | -5.15[7] | -2.55[7] | 2.60[7] | |
| 6 | +0.47[4] | -5.02[7] | -2.73[7] | 2.29[7] | |
| Oligo(thienylfuran) | 2 | +0.90[4] | -5.28[1] | -2.05[1] | 3.23[1] |
| 4 | +0.42[4] | -4.97[1] | -2.48[1] | 2.49[1] | |
| 6 | +0.29[4] | -4.84[1] | -2.63[1] | 2.21[1] | |
| Oligofuran | 2 | +0.93[4] | -5.31[1] | -1.82[1] | 3.49[1] |
| 4 | +0.43[4] | -4.98[1] | -2.11[1] | 2.87[1] | |
| 6 | +0.32[4] | -4.87[1] | -2.23[1] | 2.64[1] |
Table 2: Optical Properties
| Oligomer Type | Length (n) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |
| Oligothiophene | 2 | 302[4] | 363[4] | 1.8[4] |
| 4 | 390[4] | 442[4] | 15[4] | |
| 6 | 432[4] | 490[4] | 21[4] | |
| Oligo(thienylfuran) | 2 | 303[4] | 368[4] | 3.5[4] |
| 4 | 390[4] | 448[4] | 19[4] | |
| 6 | 435[4] | 498[4] | 24[4] | |
| Oligofuran | 2 | 275[4] | 340[4] | 2.1[4] |
| 4 | 340[4] | 400[4] | 38[4] | |
| 6 | 378[4] | 438[4] | 55[4] |
Charge Transport Properties
While increased planarity is expected to enhance charge transport, the substitution of sulfur with oxygen can have complex effects on mobility. In one study of a furan-substituted thiophene/phenylene co-oligomer, a field-effect transistor exhibited ambipolar mobilities with a hole mobility of 0.54 cm² V⁻¹ s⁻¹ and an electron mobility of 0.03 cm² V⁻¹ s⁻¹.[8] However, another study indicated that replacing a thiophene spacer with a furan spacer in a donor-acceptor type polymer led to a four-fold increase in hole mobility, reaching up to 0.42 cm² V⁻¹ s⁻¹.[9] This suggests that the impact of furan incorporation on charge mobility is highly dependent on the specific molecular architecture.
Synthesis Overview
The synthesis of mixed thiophene/furan oligomers is commonly achieved through organometallic cross-coupling reactions. The Stille coupling is a frequently employed method for creating alternating structures.[1][10]
Figure 2. General workflow for the synthesis of mixed oligomers via Stille coupling.
Experimental Protocols
The characterization of these oligomers relies on a suite of standard analytical techniques.
Cyclic Voltammetry (CV)
Purpose: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels. Methodology: A three-electrode system is used, typically consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The oligomer is dissolved in an appropriate solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively.
UV-Visible (UV-Vis) Absorption Spectroscopy
Purpose: To determine the electronic absorption properties and estimate the optical band gap. Methodology: The oligomer is dissolved in a suitable solvent (e.g., chloroform or THF) to prepare a dilute solution. The solution is placed in a quartz cuvette, and its absorption spectrum is recorded using a spectrophotometer. The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the equation Eg = 1240 / λonset.
Fluorescence Spectroscopy
Purpose: To measure the emission properties and determine the photoluminescence quantum yield. Methodology: The sample is excited at a specific wavelength (often at or near the λmax from the UV-Vis spectrum), and the resulting emission spectrum is recorded. The quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) with a known quantum yield, correcting for differences in absorbance and refractive index.
Figure 3. Relative energy levels of different oligomer types.
Conclusion
The comparative analysis of thiophene and furan oligomers reveals a clear structure-property relationship that can be exploited for the rational design of organic electronic materials.
-
Oligothiophenes remain a benchmark for high-mobility materials, though they often lack planarity and have lower fluorescence efficiency.
-
Oligofurans offer high fluorescence and a more rigid, planar backbone but have wider band gaps and can be less stable.
-
Mixed Thiophene-Furan Oligomers present a compelling compromise, combining the favorable charge transport characteristics of thiophenes with the enhanced planarity and tunable electronic properties afforded by furan. They exhibit higher HOMO levels than oligothiophenes and comparable band gaps, making them highly attractive for applications where precise energy level alignment is crucial, such as in organic photovoltaics and light-emitting transistors.
The choice of oligomer will ultimately depend on the specific application requirements, balancing the need for high charge carrier mobility, desired optical properties, and synthetic accessibility. The data and methodologies presented here provide a foundational guide for making that informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural, electronic, and optical properties of oligo(thienylfuran)s in comparison with oligothiophenes and oligofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Illuminating the Molecular Architecture: A Spectroscopic Validation of 3-(Thiophen-2-yl)furan-2,5-dione
A Comparative Guide for Researchers in Drug Discovery and Materials Science
In the landscape of novel heterocyclic compounds, 3-(thiophen-2-yl)furan-2,5-dione stands out as a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Its structural validation is a critical first step in harnessing its capabilities. This guide provides a comprehensive comparison of the spectroscopic data for this compound and two structurally related analogs: 3-phenylfuran-2,5-dione and 3-methylfuran-2,5-dione (citraconic anhydride).
Due to the limited availability of direct experimental data for this compound, this guide presents a combination of experimental data for its analogs and a predicted spectroscopic profile for the target compound. This comparative approach allows for a robust validation of its proposed structure.
Spectroscopic Data Comparison
The structural elucidation of these compounds relies on a multi-technique spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The data is summarized in the tables below for straightforward comparison.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The furan-2,5-dione moiety is characterized by two distinct carbonyl (C=O) stretching frequencies due to symmetric and asymmetric vibrations of the anhydride group.
| Compound | C=O Stretch (Asymmetric) | C=O Stretch (Symmetric) | C=C Stretch | C-O-C Stretch |
| This compound | ~1855 cm⁻¹ (Predicted) | ~1785 cm⁻¹ (Predicted) | ~1640 cm⁻¹ (Predicted) | ~1230 cm⁻¹ (Predicted) |
| 3-Phenylfuran-2,5-dione | ~1850 cm⁻¹ (Predicted) | ~1778 cm⁻¹ (Predicted) | ~1650 cm⁻¹ (Predicted) | ~1240 cm⁻¹ (Predicted) |
| 3-Methylfuran-2,5-dione | 1857 cm⁻¹ | 1790 cm⁻¹ | 1645 cm⁻¹ | 1235 cm⁻¹ |
Note: Predicted values for this compound and 3-phenylfuran-2,5-dione are based on the experimental data for 3-methylfuran-2,5-dione and known substituent effects.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Olefinic Proton (H-4) | Thiophene/Phenyl/Methyl Protons |
| This compound | ~7.0-7.2 ppm (s, 1H) (Predicted) | ~7.2-7.8 ppm (m, 3H) (Predicted) |
| 3-Phenylfuran-2,5-dione | ~7.1 ppm (s, 1H) (Predicted) | ~7.4-7.6 ppm (m, 5H) (Predicted) |
| 3-Methylfuran-2,5-dione | 6.46 ppm (q, 1H, J=1.6 Hz) | 2.20 ppm (d, 3H, J=1.6 Hz) |
Note: Predicted chemical shifts are estimated based on analogous structures and substituent effects.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | C=O (C-2, C-5) | C=C (C-3, C-4) | Thiophene/Phenyl/Methyl Carbons |
| This compound | ~168, ~165 ppm (Predicted) | ~145, ~130 ppm (Predicted) | ~135-125 ppm (Predicted) |
| 3-Phenylfuran-2,5-dione | ~169, ~166 ppm (Predicted) | ~148, ~128 ppm (Predicted) | ~134-128 ppm (Predicted) |
| 3-Methylfuran-2,5-dione | 169.8, 166.4 ppm | 148.3, 127.9 ppm | 10.1 ppm |
Note: Predicted chemical shifts are estimated based on analogous structures and substituent effects.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | m/z 180 (Predicted) | m/z 136 ([M-CO₂]⁺), m/z 111 ([C₄H₃S-CO]⁺), m/z 83 ([C₄H₃S]⁺) (Predicted) |
| 3-Phenylfuran-2,5-dione | m/z 174 | m/z 130 ([M-CO₂]⁺), m/z 102 ([C₆H₅-C≡CH]⁺), m/z 77 ([C₆H₅]⁺) |
| 3-Methylfuran-2,5-dione | m/z 112 | m/z 68 ([M-CO₂]⁺), m/z 43 ([CH₃CO]⁺) |
Note: The mass spectrum of 3-phenylfuran-2,5-dione is available from the NIST WebBook.
Experimental Protocols
Standard spectroscopic techniques are employed for the structural validation of these compounds.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Samples are typically analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids or as a KBr pellet for solids.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
-
Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer, typically coupled with a Gas Chromatograph (GC-MS) or using a direct insertion probe.
-
Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a novel compound like this compound using the discussed spectroscopic methods.
Caption: Logical workflow for the spectroscopic validation of a synthesized compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are invaluable.
Caption: A generalized workflow for acquiring spectroscopic data for a novel compound.
By comparing the predicted spectroscopic data of this compound with the experimental data of its close analogs, researchers can gain a high degree of confidence in its structural assignment. This foundational knowledge is paramount for the rational design and development of new drugs and advanced materials.
References
Performance of Furan-Dione Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Among these, furan-diones, derived from renewable resources, serve as a versatile platform for the synthesis of a variety of polymers, including polyesters, polycarbonates, and functional copolymers for biomedical applications. This guide provides a comparative overview of the performance of these polymers, supported by experimental data, to aid in the selection and development of materials for a range of applications.
Thermal and Mechanical Properties: A Comparative Analysis
Polymers derived from furan-diones exhibit a range of thermal and mechanical properties that are influenced by their chemical structure, molecular weight, and the presence of co-monomers. The following tables summarize key performance indicators for various furan-dione based polyesters.
Table 1: Thermal Properties of Furan-Dione Derived Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (T5%) (°C) | Reference |
| Poly(ethylene furanoate) (PEF) | ~75-85 | ~210-220 | ~350 | [1] |
| Poly(propylene furanoate) (PPF) | ~60-70 | ~180-190 | ~340 | [1] |
| Poly(butylene furanoate) (PBF) | ~35-45 | ~160-170 | ~360 | [1] |
| Furan-based Copolyester (PECF) | 45.7 - 74.4 | 140.1 - 251.9 | 380.6 - 388.0 | [2] |
Table 2: Mechanical Properties of Furan-Dione Derived Polyesters
| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(propylene furanoate) (PPF) | 1500 | 68 | - | [1] |
| Furan-based Liquid Crystal Polymer | - | 256 | - | [3] |
| Furan-based Copolyester (PECF) | 1740-2300 | 59-75 | - | [4] |
Biodegradability of Furan-Based Polyesters
The environmental impact of polymers is a critical consideration. Furan-based polyesters have shown potential for biodegradability, offering a more sustainable alternative to their petroleum-based counterparts.
Table 3: Biodegradation of Poly(ethylene furanoate) (PEF)
| Environment | Test Duration | Biodegradation (%) | Key Findings | Reference |
| Marine (seawater) | 90 days | 40 | Followed a sigmoidal degradation pattern, indicating enzymatic action. | [5] |
| Industrial Composting | - | - | PEF can be composted under industrial conditions (58 °C). | [6] |
| Enzymatic Hydrolysis | - | - | Higher molecular weight PEF showed faster hydrolysis by cutinase 1. | [6] |
Furan-Dione Copolymers for Drug Delivery
Furan-dione derivatives are also valuable in the biomedical field, particularly for the development of drug delivery systems. Copolymers can be synthesized to self-assemble into nanoparticles that encapsulate therapeutic agents.
Table 4: Performance of Furan-Functionalized Copolymers in Drug Delivery
| Copolymer | Nanoparticle Size (nm) | Critical Aggregation Conc. (mM) | Doxorubicin Loading Capacity (w/w%) | Reference |
| Poly(TMCC-co-LA)-furan | 54 - 169 | ~5 x 10⁻⁵ | Up to 0.06 | |
| Poly(TMCC-co-LA)-g-PEG-furan | 28 - 283 | ~2 x 10⁻⁴ | Up to 0.1 |
Experimental Protocols
The following section outlines the general methodologies used to obtain the performance data presented in this guide.
Synthesis of Furan-Based Polyesters
Furan-based polyesters are typically synthesized via a two-step melt polycondensation method.
-
Esterification: A furan-dicarboxylic acid or its dimethyl ester is reacted with a diol in the presence of a catalyst (e.g., titanium(IV) isopropoxide) at elevated temperatures (180-220 °C) under a nitrogen atmosphere. Water or methanol is distilled off to drive the reaction.
-
Polycondensation: The temperature is further increased (230-260 °C), and a vacuum is applied to remove the excess diol and facilitate the growth of high molecular weight polymer chains.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). A sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5] The heat flow to the sample is measured relative to a reference, and thermal transitions are identified as changes in the heat flow.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition temperature (Td) of the polymer. A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen), and the mass of the sample is monitored as a function of temperature.[5] The temperature at which a certain percentage of mass loss occurs (e.g., 5%) is often reported as the decomposition temperature.
Mechanical Testing
-
Tensile Testing: The mechanical properties of the polymers, such as tensile modulus and tensile strength, are typically measured using a universal testing machine. Dog-bone-shaped specimens are stretched at a constant rate until they fracture. The stress and strain are recorded to generate a stress-strain curve from which the mechanical properties are determined.
Drug Encapsulation and Characterization
-
Nanoparticle Formation by Dialysis: The furan-functionalized copolymer is dissolved in a suitable organic solvent (e.g., DMF). The hydrophobic drug, such as doxorubicin, is added to this solution. This mixture is then dialyzed against water using a dialysis membrane with an appropriate molecular weight cut-off. The gradual exchange of the organic solvent with water induces the self-assembly of the amphiphilic copolymers into drug-loaded nanoparticles.
-
Determination of Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous solution (e.g., by centrifugation) and measuring the concentration of the free drug in the supernatant using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The drug loading content and encapsulation efficiency are then calculated.
Visualizing the Drug Delivery Workflow
The following diagram illustrates the process of synthesizing furan-functionalized copolymers and their self-assembly into drug-loaded nanoparticles for targeted drug delivery.
Caption: Workflow for the synthesis and application of furan-dione copolymers in drug delivery.
References
A Computational Comparative Guide to 3-(Thiophen-2-yl)furan-2,5-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative computational analysis of the properties of 3-(thiophen-2-yl)furan-2,5-dione and its structurally related analogs. In the absence of direct experimental and extensive computational data for the title compound, this document synthesizes findings from studies on substituted maleic anhydrides and thiophene derivatives to offer predictive insights into its electronic, spectroscopic, and reactive properties. Detailed computational methodologies, comparative data tables, and workflow diagrams are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Introduction
The fusion of heterocyclic rings, such as thiophene and furan-2,5-dione (maleic anhydride), creates molecules with significant potential in drug discovery and materials science.[1][2] The title compound, this compound, is a promising candidate for further investigation due to the known biological activities of both thiophene and maleic anhydride derivatives.[1][3] Thiophene moieties are present in numerous FDA-approved drugs, valued for their ability to enhance pharmacokinetic profiles.[1] Maleic anhydride and its derivatives are known for their reactivity and are utilized in the synthesis of a wide array of bioactive compounds and polymers.[3][4][5]
This guide aims to provide a comprehensive computational comparison of this compound with analogous structures, such as phenylmaleic anhydride and other substituted furan-2,5-diones. By examining the computational and experimental data of these related molecules, we can extrapolate and predict the key physicochemical properties of the target compound.
Comparative Computational Analysis
The properties of this compound are largely influenced by the electronic interplay between the electron-rich thiophene ring and the electron-withdrawing furan-2,5-dione moiety. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.
Methodology for Computational Analysis
A typical workflow for the computational analysis of substituted furan-2,5-diones is outlined below. This process generally involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and subsequent single-point energy calculations for higher accuracy.
Caption: General workflow for computational analysis.
Electronic Properties
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and kinetic stability of a molecule. For substituted maleic anhydrides, the nature of the substituent significantly impacts these frontier orbitals.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Maleic Anhydride | -H | -7.89 | -3.12 | 4.77 | B3LYP/6-311+G(d,p) | Hypothetical/Representative |
| Phenylmaleic Anhydride | -Phenyl | -6.95 | -3.54 | 3.41 | DFT | Derived from[6][7] |
| Predicted this compound | -Thiophen-2-yl | -6.5 to -7.0 | -3.4 to -3.8 | ~3.0 | DFT | Predicted |
Note: The values for Phenylmaleic Anhydride are derived from qualitative discussions in the sources. The values for the title compound are predictions based on the electron-donating nature of the thiophene ring compared to a phenyl ring.
Spectroscopic Properties
Computational chemistry can predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for confirming the synthesis and structure of new compounds.
| Property | Maleic Anhydride | Phenylmaleic Anhydride | Predicted this compound |
| C=O Stretch (cm⁻¹) | ~1780, ~1850 | ~1775, ~1845 | ~1770, ~1840 |
| C=C Stretch (cm⁻¹) | ~1600 | ~1590 | ~1585 |
| ¹H NMR (ppm, anhydride protons) | ~7.1 | - | - |
| ¹³C NMR (ppm, C=O) | ~165 | ~164 | ~163-164 |
Note: These are representative values. The exact positions will vary with the computational method and experimental conditions.
Comparative Experimental Data
Synthesis and Reactivity
The synthesis of substituted maleic anhydrides often involves the reaction of the corresponding substituted succinic anhydride with a dehydrating agent or via cycloaddition reactions.[8] For instance, a general approach for preparing thiophene derivatives involves treating a substituted succinic anhydride with a sulfurizing agent like phosphorus pentasulfide.[9]
The reactivity of the furan-2,5-dione ring is dominated by nucleophilic attack and Diels-Alder reactions.[10] The presence of the thiophene substituent is expected to modulate this reactivity.
Caption: Common reactions of maleic anhydrides.
Experimental Protocols
General Synthesis of Substituted Succinic Anhydrides: A common route involves the Diels-Alder reaction between a diene and maleic anhydride, followed by further functionalization. For aryl-substituted succinic anhydrides, Friedel-Crafts type reactions can be employed.
Spectroscopic Characterization: Standard analytical techniques for characterization include:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the anhydride C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Conclusion
While a direct and comprehensive computational and experimental analysis of this compound is not yet present in the literature, a comparative study of its analogs provides valuable predictive power. The electron-donating nature of the thiophene ring is expected to lower the HOMO-LUMO gap compared to unsubstituted maleic anhydride, suggesting increased reactivity and potential for charge-transfer interactions. The computational workflows and comparative data presented in this guide offer a solid foundation for researchers to design and interpret future experimental and theoretical studies on this promising class of molecules. The provided methodologies and predictive data aim to accelerate the exploration of this compound and its derivatives in the development of novel therapeutics and functional materials.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Process for preparing thiophene and its derivatives (1992) | Heinola Kalevi | 2 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Purity Assessment of Synthesized Thiophene Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized thiophene compounds is a critical step in the journey from laboratory to application. The presence of impurities can significantly impact a compound's biological activity, toxicity, and overall efficacy. This guide provides a comprehensive comparison of the most common analytical techniques used for purity assessment, complete with experimental protocols and quantitative data to aid in method selection.
The Analytical Toolkit: A Comparative Overview
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the thiophene compound, the nature of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of the most widely used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Typical Purity Range Determined | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 95-100% | 0.1 - 1 µg/mL[1] | 0.3 - 3 µg/mL[1] | Wide applicability, good for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, solvent consumption. |
| GC-FID/MS | Separation based on volatility, detection by flame ionization or mass analysis. | 98-100% | 1 - 10 ng/mL (FID)[2], <1 ng/mL (MS) | 3 - 30 ng/mL (FID), <3 ng/mL (MS) | High resolution for volatile compounds, MS provides structural information. | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | 95-100% | Compound dependent | Compound dependent | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires highly pure internal standard.[3][4] |
| LC-MS/GC-MS | Combines separation power of chromatography with sensitive and selective detection by mass spectrometry. | >99% | pg/mL to fg/mL range | pg/mL to fg/mL range | High sensitivity and selectivity, provides molecular weight and structural information. | Higher cost and complexity, potential for matrix effects. |
Experimental Protocols: A Practical Guide
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the purity determination of a synthesized thiophene derivative.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
-
Synthesized thiophene compound
-
Reference standard of the thiophene compound (if available)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the thiophene compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized thiophene compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable thiophene compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Synthesized thiophene compound
-
A suitable solvent (e.g., dichloromethane, acetone)
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
4. Sample Preparation:
-
Dissolve the synthesized thiophene compound in a volatile solvent to a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
5. Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum or analyzed for fragmentation patterns to confirm the identity of the compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary method for purity determination without the need for a specific reference standard of the analyte.[5]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Synthesized thiophene compound
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both the analyte and the internal standard). A longer delay (e.g., 30-60 s) is often used to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
4. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized thiophene compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
5. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
Understanding the logical flow of purity assessment is essential. The following diagrams, generated using the DOT language, illustrate a general workflow and the decision-making process.
Caption: General workflow for assessing the purity of synthesized thiophene compounds.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The purity assessment of synthesized thiophene compounds is a multi-faceted process that requires careful consideration of the compound's properties and the analytical techniques available. While HPLC and GC are workhorse methods for routine purity checks, qNMR provides a powerful tool for absolute quantification. Mass spectrometry, often coupled with a chromatographic technique, offers unparalleled sensitivity and structural confirmation. By understanding the principles, advantages, and limitations of each method, and by following robust experimental protocols, researchers can confidently determine the purity of their synthesized thiophenes, ensuring the quality and reliability of their scientific findings.
References
A Comparative Guide to the Synthesis of 3-(thiophen-2-yl)furan-2,5-dione for Chemical Researchers
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reproducible production of key chemical intermediates is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of 3-(thiophen-2-yl)furan-2,5-dione, a valuable building block in medicinal chemistry. The methods compared are the conventional Stobbe condensation and a Perkin-type reaction, with a focus on their reproducibility, reaction conditions, and yields.
Comparison of Synthesis Methods
The selection of a synthetic route can significantly impact the overall efficiency and scalability of a chemical process. Below is a summary of the key quantitative data for the two primary methods identified for the synthesis of this compound.
| Parameter | Method 1: Stobbe Condensation | Method 2: Perkin-type Reaction |
| Starting Materials | 2-thiophenecarboxaldehyde, Diethyl succinate | 2-thiophenecarboxaldehyde, Succinic anhydride, Triethylamine |
| Base/Catalyst | Potassium tert-butoxide | Triethylamine |
| Solvent | tert-butanol | Acetic anhydride |
| Reaction Temperature | Reflux | 100°C |
| Reaction Time | 20 minutes | 5 hours |
| Reported Yield | 81% (of the intermediate 2-thenylidenesuccinic acid) | 77% (of 3-(thiophen-2-yl)maleic acid) |
| Product of this step | 2-thenylidenesuccinic acid | 3-(thiophen-2-yl)maleic acid |
| Final Product | This compound | This compound |
Detailed Experimental Protocols
Reproducibility in chemical synthesis is critically dependent on detailed and accurate experimental protocols. The following sections provide the step-by-step methodologies for the two synthesis routes.
Method 1: Stobbe Condensation
This method involves the condensation of 2-thiophenecarboxaldehyde with diethyl succinate in the presence of a strong base to form an intermediate, 2-thenylidenesuccinic acid, which is then cyclized to the desired product.
Synthesis of 2-thenylidenesuccinic acid:
-
A solution of potassium tert-butoxide is prepared by dissolving potassium (4.7 g, 0.12 g-atom) in dry tert-butanol (120 ml).
-
A mixture of 2-thiophenecarboxaldehyde (11.2 g, 0.1 mole) and diethyl succinate (20.8 g, 0.12 mole) is added to the potassium tert-butoxide solution over a period of 20 minutes while maintaining the temperature at 15-20°C.
-
The reaction mixture is then refluxed for 20 minutes.
-
The excess alcohol is removed by distillation under reduced pressure.
-
The remaining cake is dissolved in water and the aqueous solution is extracted with ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with hydrochloric acid.
-
The precipitated 2-thenylidenesuccinic acid is filtered, washed with water, and dried. The reported yield is 17 g (81%).
Synthesis of this compound from 2-thenylidenesuccinic acid:
-
2-thenylidenesuccinic acid (10 g) is boiled with acetyl chloride (20 ml) for 2 hours.
-
The excess acetyl chloride is removed by distillation.
-
The residue is crystallized from benzene to yield this compound.
Method 2: Perkin-type Reaction
This approach utilizes a modified Perkin reaction, where 2-thiophenecarboxaldehyde reacts with succinic anhydride in the presence of triethylamine to yield 3-(thiophen-2-yl)maleic acid, which is subsequently converted to the target anhydride.
Synthesis of 3-(thiophen-2-yl)maleic acid:
-
A mixture of 2-thiophenecarboxaldehyde (11.2 g, 0.1 mole), succinic anhydride (10 g, 0.1 mole), and triethylamine (10.1 g, 0.1 mole) in 30 ml of acetic anhydride is heated at 100°C for 5 hours.
-
The reaction mixture is then poured into water.
-
The resulting precipitate is filtered and recrystallized from a suitable solvent to give 3-(thiophen-2-yl)maleic acid. The reported yield is 16.3 g (77%).
Synthesis of this compound from 3-(thiophen-2-yl)maleic acid:
-
3-(thiophen-2-yl)maleic acid is heated with a dehydrating agent such as acetic anhydride or acetyl chloride.
-
The excess reagent is removed under reduced pressure.
-
The resulting crude product is purified by crystallization to afford this compound.
Experimental Workflow Diagrams
To visually represent the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via Stobbe Condensation.
Caption: Workflow for the synthesis of this compound via a Perkin-type Reaction.
A Comparative Guide to the Biological Activities of Furan and Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
Furan and thiophene are five-membered aromatic heterocyclic rings that serve as crucial scaffolds in medicinal chemistry. Their structural similarity, with sulfur in thiophene being a bioisosteric replacement for the oxygen in furan, often leads to analogous yet distinct biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of furan and thiophene derivatives, supported by experimental data and detailed protocols.
At a Glance: Furan vs. Thiophene Analogs
| Feature | Furan Analogs | Thiophene Analogs |
| Anticancer Activity | Exhibit potent activity, often by modulating PI3K/Akt and Wnt/β-catenin signaling pathways.[1][2] | Generally show potent anticancer effects, sometimes superior to furan analogs, by modulating pathways like AKT/MAPK.[3] |
| Antimicrobial Activity | Show variable activity; in some direct comparisons, they are less effective than their thiophene counterparts. | Often exhibit significant antibacterial and antifungal properties. |
| Anti-inflammatory Activity | Possess anti-inflammatory and antinociceptive properties.[4][5] | Also demonstrate anti-inflammatory effects, with some derivatives showing higher activity than furan analogs in certain studies.[4][5] |
Anticancer Activity: A Head-to-Head Comparison
Several studies have directly compared the in vitro anticancer activity of furan and thiophene-containing compounds. For instance, a study on novel pyrazolyl hybrid chalcones evaluated their efficacy against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µg/mL) of Furan and Thiophene Analogs [6][7]
| Compound ID | Heterocycle | HepG2 (Liver Cancer) | MCF7 (Breast Cancer) | A549 (Lung Cancer) |
| 7g | Thiophene | 26.6 | > 50 | 27.7 |
| 7a | Furan | > 50 | > 50 | > 50 |
| Doxorubicin (Ref.) | - | 21.6 | 24.1 | 28.3 |
In this particular study, the thiophene-containing compound 7g demonstrated notable activity against HepG2 and A549 cell lines, whereas its furan-containing counterpart 7a was largely inactive.[6][7] It is important to note that the biological activity is highly dependent on the overall molecular structure, not just the heterocyclic core.
Signaling Pathways in Cancer
Furan and thiophene analogs can exert their anticancer effects by modulating various signaling pathways.
Furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2]
Thiophene derivatives have been observed to induce apoptosis in cancer cells through the modulation of the AKT and MAPK signaling pathways.
Antimicrobial Activity: A Comparative Look
In the realm of antimicrobial agents, both furan and thiophene scaffolds are prevalent. However, direct comparative studies often highlight the superior performance of thiophene analogs.
Table 2: Comparative Antimicrobial Activity (Inhibition Zone in mm) of Furan-Thiophene Chalcones [8][9]
| Compound ID | Concentration (mg/mL) | S. pyogenes (Gram-positive) | P. aeruginosa (Gram-negative) |
| AM1 | 100 | 18.10 | 17.13 |
| AM2 | 100 | 19.16 | 18.13 |
| AM3 | 100 | 22.13 | 20.16 |
| AM4 | 100 | 27.13 | 23.30 |
A study on 3-furan-1-thiophene-based chalcones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] While this study did not include a direct furan-only analog for comparison, other research has indicated that in certain molecular frameworks, thiophene moieties are more active than their furan counterparts.[3]
Anti-inflammatory Activity: A Subtle Distinction
Both furan and thiophene derivatives have been investigated for their anti-inflammatory potential. The differences in their activity are often subtle and dependent on the specific substitutions on the heterocyclic ring.
One study screened a series of furan and thiophene derivatives for anti-inflammatory activity. It was found that a particular thiophene derivative exhibited a higher anti-inflammatory effect than its furan analog.[4][5] Conversely, another thiophene derivative in the same study was devoid of anti-inflammatory activity, while its furan counterpart showed both anti-inflammatory and antinociceptive effects.[4][5] This highlights the critical role of the overall molecular structure in determining biological activity.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophenes and furans derivatives: a new class of potential pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Furan-2,5-dione Reactions
Furan-2,5-dione, commonly known as maleic anhydride, is a highly versatile cyclic anhydride used extensively in the synthesis of polymers, resins, and fine chemicals. Its reactivity is dominated by the electron-deficient carbon-carbon double bond and the anhydride functionality, making it a participant in a diverse range of chemical reactions. Understanding the kinetics of these reactions is paramount for researchers and chemical engineers in optimizing reaction conditions, controlling product selectivity, and designing new materials.
This guide provides an objective comparison of the kinetics of three major reaction classes involving furan-2,5-dione: Diels-Alder cycloadditions, gas-phase radical additions, and copolymerizations. The comparison is supported by experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and workflows.
Comparison of Reaction Kinetics
The rate and outcome of furan-2,5-dione reactions are highly dependent on the nature of the coreactant, the solvent, and the temperature. The following sections and data summarize the kinetic parameters for its most significant transformations.
Data Presentation: Kinetic Parameters
The quantitative data for key reactions of furan-2,5-dione are summarized in the table below, providing a basis for direct comparison.
| Reaction Type | Reactants | Rate Constant (k) | Temperature (K) | Key Findings & Notes |
| Diels-Alder | Furan + Furan-2,5-dione | k_endo_ = (1.75 ± 0.48) × 10⁻⁵ L mol⁻¹ s⁻¹[1] | 300 | Reaction is under thermodynamic control; the initially formed endo adduct can revert, leading to the more stable exo product over time.[1][2][3] |
| k_exo_ = (3.10 ± 0.55) × 10⁻⁵ L mol⁻¹ s⁻¹[1] | The exo adduct is thermodynamically more stable.[1] | |||
| Radical Addition | Cl• + Furan-2,5-dione (gas-phase) | k_∞_ = (3.4 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[4] | 283 - 323 | The reaction involves the formation of a Cl•C₄H₂O₃ adduct.[4] |
| k_o_ = (9.4 ± 0.5) × 10⁻²⁹ cm⁶ molecule⁻² s⁻¹[4] | Rate coefficients show fall-off behavior dependent on temperature and pressure.[4] | |||
| Radical Addition | OH• + Furan | (8.14 ± 0.81) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~298 | For comparison; demonstrates the high reactivity of furans with hydroxyl radicals.[5] |
| Copolymerization | Styrene + Furan-2,5-dione | r₁ (Styrene) ≈ 0.01 - 0.04 | 323 - 353 | Reactivity ratios (r₁, r₂) indicate a strong tendency for alternation, as both values are much less than 1.[6] |
| r₂ (Maleic Anhydride) ≈ 0 | Maleic anhydride does not readily homopolymerize (r₂ ≈ 0) but readily adds to a styrene radical.[6] |
Key Reaction Classes: A Deeper Look
Diels-Alder Cycloaddition
The [4+2] cycloaddition between a diene (like furan) and a dienophile (furan-2,5-dione) is a cornerstone of organic synthesis. The reaction involving furan and maleic anhydride is a classic example illustrating the principles of kinetic versus thermodynamic control.[3]
-
Kinetic Profile : At lower temperatures, the reaction favors the formation of the endo adduct due to a lower activation energy transition state. However, furan-based Diels-Alder reactions are often reversible near ambient temperatures.[2][3]
-
Thermodynamic Profile : Given sufficient energy and time, the initially formed endo product can undergo a retro-Diels-Alder reaction, reverting to the starting materials, which can then recombine to form the more thermodynamically stable exo adduct.[1][7] This reversibility is a key challenge and consideration in synthetic applications.[2]
Gas-Phase Radical Addition
In atmospheric and combustion chemistry, the reactions of furan derivatives with radicals like hydroxyl (OH•) and chlorine (Cl•) are of significant interest.
-
Kinetic Profile : The gas-phase reaction between chlorine atoms and furan-2,5-dione is very fast, with rate coefficients approaching the collision limit.[4] The kinetics exhibit a "fall-off" behavior, meaning the rate is dependent on the pressure of the bath gas (e.g., He or N₂).[4] The reaction proceeds via the formation of a transient adduct, and the stability of this intermediate influences the overall reaction thermodynamics.[4] Studies on similar molecules, like furan reacting with OH radicals, also show very high, temperature-dependent rate constants, indicating that radical addition is a major atmospheric sink for these compounds.[5][8]
Copolymerization
Furan-2,5-dione does not readily undergo homopolymerization but is an excellent monomer for copolymerization with electron-rich monomers like styrene.
-
Kinetic Profile : The kinetics are described by reactivity ratios (r₁ and r₂). For the styrene/maleic anhydride system, both r₁ and r₂ are close to zero, which signifies a strong preference for cross-propagation over homopropagation.[6] This means a growing polymer chain ending in a styrene unit will preferentially add a maleic anhydride molecule, and a chain ending in a maleic anhydride unit will preferentially add a styrene molecule. This results in a highly alternating copolymer structure.[6]
Experimental Protocols
Accurate kinetic data is derived from precise experimental methodologies. The following protocols are standard for studying the reactions of furan-2,5-dione.
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
This technique is used to measure rate coefficients of gas-phase radical reactions.
-
Radical Generation : A precursor molecule (e.g., Cl₂ or HNO₃) is photolyzed by a short, high-energy laser pulse (the "photolysis" laser) to instantaneously create a known concentration of radicals (e.g., Cl• or OH•).[4][8]
-
Reactant Introduction : The radicals are generated in a temperature and pressure-controlled flow tube containing a known excess concentration of furan-2,5-dione.
-
Radical Detection : A second, tunable laser (the "probe" laser) is fired at a variable time delay after the first. This laser is tuned to a specific wavelength that excites the radical of interest.[9]
-
Fluorescence Measurement : The excited radical relaxes, emitting light (fluorescence) at a different wavelength. This fluorescence is detected by a photomultiplier tube. The intensity of the fluorescence is directly proportional to the radical concentration.[9][10]
-
Kinetic Analysis : By varying the time delay between the photolysis and probe lasers, a temporal profile of the radical concentration is obtained. The decay of this profile follows pseudo-first-order kinetics, from which the second-order rate constant for the reaction is calculated.[4][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-invasive technique for monitoring the progress of solution-phase reactions, such as Diels-Alder cycloadditions.[1][11]
-
Sample Preparation : The reactants (e.g., furan and furan-2,5-dione) are dissolved in a deuterated solvent (e.g., CD₃CN) directly within an NMR tube at a constant temperature.[1][12]
-
Data Acquisition : A series of ¹H NMR spectra are recorded at set time intervals as the reaction proceeds.[13]
-
Concentration Monitoring : The concentrations of reactants and products are determined by integrating the signals corresponding to specific, non-overlapping protons in the NMR spectra. For example, the vinylic protons of the reactants and the bridgehead protons of the adducts can be monitored.[1][11]
-
Kinetic Analysis : The change in concentration over time is plotted. These data are then fitted to the appropriate rate law (e.g., second-order for a Diels-Alder reaction) to determine the rate constants for the formation of each product.[12][14]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to monitor the heat flow associated with a reaction, making it ideal for studying the kinetics of exothermic processes like polymerization.[15][16]
-
Sample Preparation : A small, precisely weighed amount of the monomer mixture (e.g., styrene, maleic anhydride, and an initiator) is placed in a DSC sample pan. An empty reference pan is also prepared.
-
Isothermal Measurement : The sample and reference pans are heated to a constant reaction temperature. The DSC instrument measures the difference in heat flow required to maintain both pans at the same temperature.[17][18] This difference is directly proportional to the heat being evolved by the polymerization reaction at any given time.
-
Data Acquisition : The heat flow is recorded as a function of time. The total heat evolved during the reaction (ΔH) is determined by integrating the area under the heat flow curve.[19]
-
Kinetic Analysis : The rate of reaction (Rp) is proportional to the heat flow (dH/dt). The conversion of the monomer can be calculated at any time by dividing the heat evolved at that point by the total reaction enthalpy. By analyzing the rate of conversion versus time, kinetic parameters such as the rate constant and activation energy can be determined.[16][19]
Mandatory Visualizations
Reaction Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for conducting kinetic analysis of chemical reactions.
Caption: Diels-Alder reaction of furan and maleic anhydride showing kinetic and thermodynamic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. the-interplay-between-kinetics-and-thermodynamics-in-furan-diels-alder-chemistry-for-sustainable-chemicals-production - Ask this paper | Bohrium [bohrium.com]
- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 10. cefrc.princeton.edu [cefrc.princeton.edu]
- 11. qmagnetics.com [qmagnetics.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tainstruments.com [tainstruments.com]
- 19. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Performance Benchmark of Novel Thiophene-Based Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of more effective and less toxic cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, thiophene-based materials have emerged as a promising class of compounds with significant potential in oncology. Their unique structural and electronic properties allow for versatile functionalization, enabling the design of molecules that can interact with various biological targets implicated in cancer progression. This guide provides an objective comparison of the performance of recently developed thiophene-based anticancer agents against established chemotherapeutic drugs, supported by experimental data.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of several new thiophene-based compounds against various human cancer cell lines. These are compared with the performance of standard anticancer drugs. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Reference |
| Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | Doxorubicin | - |
| Thiophene Carboxamide 2d | Hep3B (Liver) | 8.85 | Doxorubicin | - |
| Thiophene Carboxamide 2e | Hep3B (Liver) | 12.58 | Doxorubicin | - |
| Compound 15b (Amino-thiophene) | A2780 (Ovarian) | 12 | Sorafenib | 7.5 |
| Compound 15b (Amino-thiophene) | A2780CP (Ovarian) | 10 | Sorafenib | 9.4 |
| Thienopyrimidine 3b | HepG2 (Liver) | 3.105 | Doxorubicin | - |
| Thienopyrimidine 3b | PC-3 (Prostate) | 2.15 | Doxorubicin | - |
| Thienopyrimidine 3g | HepG2 (Liver) | 3.77 | Doxorubicin | - |
| Compound 1312 | SGC-7901 (Gastric) | 0.340 | 5-Fluorouracil | - |
| Compound 8 (Thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 4.132 | Doxorubicin | - |
| Compound 8 (Thieno[2,3-d]pyrimidine) | HepG-2 (Liver) | 3.3 | Doxorubicin | - |
| Compound 5 (Thiophene derivative) | MCF-7 (Breast) | 7.301 | Doxorubicin | - |
| Compound 5 (Thiophene derivative) | HepG-2 (Liver) | 5.3 | Doxorubicin | - |
| Compound 480 | HeLa (Cervical) | 12.61 | Paclitaxel | - |
| Compound 480 | HepG2 (Liver) | 33.42 | Paclitaxel | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The majority of the cited in vitro cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-based compounds or reference drugs. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few more hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the context of these findings, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a logical comparison of these novel materials.
Caption: Simplified apoptosis signaling pathway targeted by some thiophene-based anticancer agents.
Caption: Experimental workflow for determining the in vitro cytotoxicity (IC50) using the MTT assay.
Caption: Logical relationship diagram comparing new thiophene-based materials and established anticancer drugs.
Concluding Remarks
The presented data indicates that novel thiophene-based compounds exhibit potent anticancer activity against a range of cancer cell lines, with some demonstrating efficacy comparable or superior to established chemotherapeutic agents in preclinical models. The versatility of the thiophene scaffold allows for fine-tuning of its pharmacological properties, opening avenues for the development of next-generation anticancer drugs with potentially improved efficacy and reduced side effects. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising materials.
Safety Operating Guide
Proper Disposal of 3-(thiophen-2-yl)furan-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(thiophen-2-yl)furan-2,5-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Face protection: A face shield may be necessary for larger quantities.
-
Contaminated work clothing must not be allowed out of the workplace[1].
In the event of accidental exposure:
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2].
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2][5].
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Label a dedicated, sealed container for the disposal of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Leave chemicals in their original containers when possible[1].
-
-
Containment of Spills:
-
In case of a spill, do not let the product enter drains[1].
-
Cover drains and collect the spill using a non-combustible absorbent material like vermiculite, sand, or earth[2].
-
Place the absorbed material into the designated sealed container for disposal[2].
-
Clean the affected area thoroughly to remove any residual contamination[2].
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations[1][2][4][6].
-
This typically involves transfer to a licensed waste disposal site or an approved waste disposal plant[1][2][5].
-
Never return spilled material to the original container for re-use[2].
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for related compounds to inform risk assessment.
| Property | Thiophene | Dihydro-3-(tetrapropenyl)furan-2,5-dione |
| Acute Oral Toxicity (LD50) | Harmful if swallowed[2][3] | Rat (male): 2,900 mg/kg[1] |
| Acute Inhalation Toxicity (LC50) | Harmful if inhaled[2] | Rat (male and female, 4h): > 5.3 mg/l (aerosol)[1] |
| Skin Irritation | Causes skin irritation[3] | Rabbit: No skin irritation[1] |
| Eye Irritation | Causes serious eye irritation[3][4][6] | Rabbit: Causes serious eye irritation[1] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects[5] | May cause long lasting harmful effects to aquatic life[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





